Pan-RAS-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H44F2N8O3 |
|---|---|
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one |
InChI |
InChI=1S/C38H44F2N8O3/c1-3-26-29(40)7-6-23-16-25(49)17-31(33(23)26)45-15-9-27-30(20-45)41-37(51-22-38-10-4-12-47(38)19-24(39)18-38)42-35(27)46-11-5-13-48-32(21-46)28-8-14-44(2)36(50)34(28)43-48/h6-7,16-17,24,49H,3-5,8-15,18-22H2,1-2H3/t24-,38+/m1/s1 |
Clave InChI |
RBXYRZINWSBDRK-RJNCKGSUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pan-RAS-IN-4: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases, primarily KRAS, NRAS, and HRAS, are central regulators of cellular signaling pathways that govern cell proliferation, survival, and differentiation. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a high-priority target for therapeutic intervention. For decades, RAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface. However, recent breakthroughs have led to the development of novel inhibitors, including Pan-RAS inhibitors that target multiple RAS isoforms. This technical guide provides an in-depth analysis of the mechanism of action of a representative Pan-RAS inhibitor, Pan-RAS-IN-4, based on publicly available data on similar pan-RAS inhibitors like cmp4 and ADT-007.
Core Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that disrupts RAS signaling at several key junctures. Unlike mutant-specific inhibitors that target a particular amino acid substitution (e.g., G12C), this compound is designed to bind to a conserved region across various RAS isoforms and mutational statuses.
The primary mechanisms of action are:
-
Binding to a Conserved Pocket: this compound binds to a pocket on RAS proteins, such as the extended Switch II pocket. This binding is not dependent on a specific oncogenic mutation, allowing for broader activity against different RAS-driven cancers.[[“]][2][3] Some pan-RAS inhibitors have also been shown to bind preferentially to the nucleotide-free state of RAS.[4][5][6][7]
-
Inhibition of Nucleotide Exchange: By binding to RAS, this compound induces a conformational change that hinders the dissociation of GDP. This allosteric modulation effectively traps RAS in its inactive, GDP-bound state and inhibits both intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide exchange to the active, GTP-bound form.[[“]][2][3]
-
Disruption of Effector Protein Interaction: The binding of this compound to the Switch II region, a critical area for effector protein binding, sterically hinders the interaction of RAS-GTP with its downstream targets, most notably RAF kinases (CRAF, BRAF) and phosphoinositide 3-kinase (PI3K).[[“]][2]
-
Downregulation of Downstream Signaling: By preventing RAS activation and its interaction with effectors, this compound effectively suppresses the downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[4][5][7] This leads to the inhibition of cell proliferation and induction of apoptosis in RAS-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for pan-RAS inhibitors based on published literature for compounds with similar mechanisms.
Table 1: Binding Affinity and Cellular Potency of Pan-RAS Inhibitors
| Compound | Target | Assay | Affinity (Kd/EC50) | Cellular Potency (IC50) | Reference |
| cmp4 | HRas-GDP | Not Specified | Not Specified | 100 µM (in some assays) | [3] |
| ADT-007 | KRASG13D (in cells) | CETSA | Sub-nanomolar EC50 | 24 nM (in HRASG12V transfected cells) | [6][8] |
| 3144 | KRASG12D | MST, ITC, NMR | Micromolar range | Not Specified | [9] |
Table 2: Effects of Pan-RAS Inhibitors on Downstream Signaling
| Compound | Cell Line | Target Pathway | Effect | Reference |
| cmp4 | KRasG13D cancer cells | MAPK signaling | Reduction in signaling | [2] |
| ADT-007 | MIA PaCa-2 (KRASG12C) | MAPK/AKT signaling | Decreased phosphorylation of RAF, MEK, ERK, and AKT | [4][6] |
| RMC-7977 | LS180 (KRASG12D) | MEK-ERK signaling | Marked reduction in p-ERK and p-MEK | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the RAS signaling pathway.
Experimental Workflow: RAS Activation Pulldown Assay
Caption: Workflow for assessing RAS activation via RBD pulldown.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize Pan-RAS inhibitors.
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cells.
-
Objective: To quantify the amount of active RAS following treatment with a Pan-RAS inhibitor.
-
Principle: The RAS-binding domain (RBD) of RAF kinase specifically binds to the GTP-bound conformation of RAS. Immobilized RBD (e.g., on agarose (B213101) beads) is used to "pull down" active RAS from cell lysates.
-
Methodology:
-
Cell Treatment: Culture RAS-mutant cancer cells (e.g., MIA PaCa-2) and treat with varying concentrations of the Pan-RAS inhibitor or vehicle control for a specified duration.[6]
-
Stimulation (Optional): In some experimental setups, cells are serum-starved and then stimulated with a growth factor like EGF to synchronize RAS activation.[6]
-
Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to preserve protein integrity.
-
Pulldown: Incubate the cell lysates with RBD-conjugated agarose beads to capture GTP-RAS.
-
Washing: Wash the beads multiple times to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a pan-RAS or isoform-specific RAS antibody to detect the amount of pulled-down active RAS.[6] Total RAS levels in the input lysates are also measured as a loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment.
-
Objective: To demonstrate the direct binding of a Pan-RAS inhibitor to RAS proteins within intact cells.
-
Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein.
-
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the Pan-RAS inhibitor or vehicle.[6]
-
Heating: Heat the samples across a range of temperatures.
-
Separation: Pellet the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble RAS remaining in the supernatant by Western blotting.[6]
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the RAS protein.
-
Downstream Signaling Pathway Analysis (Western Blotting)
This method is used to assess the functional consequences of RAS inhibition on downstream signaling cascades.
-
Objective: To measure the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the Pan-RAS inhibitor as described above and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p-RAF, RAF, p-MEK, MEK, p-ERK, ERK, p-AKT, and AKT.[6]
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the activation state of the pathway.
-
Conclusion
This compound and similar pan-RAS inhibitors represent a promising therapeutic strategy for a broad range of RAS-driven cancers. Their unique mechanism of action, which involves binding to a conserved pocket, inhibiting nucleotide exchange, and disrupting effector interactions, allows for the effective shutdown of oncogenic RAS signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of anti-cancer agents. The ability to target multiple RAS isoforms and mutants simultaneously may offer a solution to the challenges of tumor heterogeneity and acquired resistance that can limit the efficacy of mutant-specific inhibitors.
References
- 1. consensus.app [consensus.app]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Discovery and Development of a Pan-RAS Inhibitor
An in-depth analysis of publicly available scientific literature and data does not yield specific information on a compound designated "Pan-RAS-IN-4". Therefore, this technical guide will focus on a well-characterized, novel pan-RAS inhibitor, ADT-007 , as a representative example to explore the discovery, development, and mechanism of action of this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, making them a prime target for therapeutic intervention.[1][2] For decades, RAS was considered "undruggable" due to the high affinity for its substrate GTP and the lack of deep binding pockets on its surface.[1][2] However, recent advances have led to the development of inhibitors targeting specific RAS mutants, such as the FDA-approved KRAS G12C inhibitors sotorasib (B605408) and adagrasib.[1][3] While a significant breakthrough, these mutant-specific inhibitors are limited to a subset of RAS-driven cancers and can be susceptible to resistance mechanisms.[1][2] This has spurred the development of pan-RAS inhibitors, which are designed to target multiple RAS isoforms and mutations.[1]
This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of a novel pan-RAS inhibitor, ADT-007.
Discovery of ADT-007
ADT-007, with the chemical name (Z)-2-(5-fluoro-1-(4-hydroxy-3,5-dimethoxybenzylidene)-2-methyl-1H-inden-3-yl)-N-(furan-2-ylmethyl)acetamide, is a novel, potent pan-RAS inhibitor. Its discovery was the result of efforts to identify small molecules that could overcome the limitations of mutant-specific RAS inhibitors by targeting a broader range of RAS mutations and isoforms.[1][3]
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to nucleotide-free RAS, thereby preventing the subsequent binding of GTP and the activation of downstream effector signaling pathways.[4][5] This leads to the inhibition of both the MAPK and PI3K/AKT pathways, resulting in mitotic arrest and apoptosis in RAS-dependent cancer cells.[4][5]
A key feature of ADT-007 is its selectivity for cancer cells with either mutant RAS or hyperactivated wild-type RAS (RASWT) due to upstream mutations.[4][5] Normal cells and cancer cells with downstream mutations (e.g., BRAF) are largely insensitive to ADT-007.[4][5] This selectivity is attributed to the metabolic deactivation of the compound by UDP-glucuronosyltransferases, which are expressed in normal cells but repressed in RAS-mutant cancer cells.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS Inhibitors: A Technical Guide to Targeting Oncogenic RAS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, present in approximately 30% of all cases.[1] For decades, RAS proteins were considered "undruggable" due to the absence of deep pockets for small molecule binding. However, recent advancements have led to the development of novel therapeutic strategies, including the emergence of pan-RAS inhibitors. These agents are designed to target multiple RAS isoforms and mutants simultaneously, offering a promising approach to overcome the limitations of mutant-specific inhibitors, such as acquired resistance.[1][2] This guide provides a detailed overview of the core principles of pan-RAS inhibition, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
The Rationale for Pan-RAS Inhibition
The development of mutant-specific KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, marked a significant breakthrough in targeting RAS-driven cancers.[1][3] However, the efficacy of these drugs is limited to a specific patient population harboring the KRAS G12C mutation.[1] Furthermore, resistance can emerge through various mechanisms, including the activation of other RAS isoforms (NRAS or HRAS) or the acquisition of new KRAS mutations.[1]
Pan-RAS inhibitors address these challenges by targeting all RAS isozymes, regardless of their mutational status.[2] This broad-spectrum activity has the potential to prevent the compensatory activation of other RAS proteins and overcome resistance mechanisms observed with mutant-specific inhibitors.[1]
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors employ diverse mechanisms to disrupt RAS signaling. A prominent strategy involves targeting the nucleotide-free state of RAS or binding to allosteric pockets to modulate its activity.
One such inhibitor, ADT-007, binds to nucleotide-free RAS, preventing the subsequent binding of GTP and thereby blocking its activation.[4][5] This leads to the inhibition of downstream signaling through the MAPK and PI3K/AKT pathways, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[4][6] Another compound, cmp4, targets an extended Switch II pocket on both HRas and KRas, inducing a conformational change that impairs both nucleotide exchange and effector binding.[[“]][8]
The general mechanism of action for a pan-RAS inhibitor that binds to nucleotide-free RAS is depicted in the following signaling pathway diagram.
Caption: Pan-RAS inhibitor blocking the RAS activation cycle.
Preclinical Efficacy of Pan-RAS Inhibitors
Extensive preclinical studies have demonstrated the potent anti-tumor activity of various pan-RAS inhibitors across a range of cancer models.
In Vitro Cellular Activity
Pan-RAS inhibitors have shown potent and selective inhibition of the growth of RAS-mutant cancer cell lines. For instance, ADT-007 potently inhibited the growth of cancer cells irrespective of the RAS mutation or isozyme, while RAS wild-type cancer cells with downstream BRAF mutations and normal cells were largely insensitive.[4]
| Compound | Cell Line | RAS Status | IC50 (nM) | Reference |
| ADT-007 | MIA PaCa-2 | KRAS G12C | ~10 | [4] |
| ADT-007 | SW480 | KRAS G12V | ~10 | [9] |
| ADT-007 | HCT-116 | KRAS G13D | ~10 | [9] |
| BI-2865 | NCI-H358 | KRAS G12C | ~500 | [2] |
Table 1: In Vitro Potency of Select Pan-RAS Inhibitors.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft and syngeneic mouse models have further validated the anti-tumor efficacy of pan-RAS inhibitors. Local administration of ADT-007 demonstrated robust anti-tumor activity in colorectal and pancreatic cancer models.[4] Oral administration of a prodrug of ADT-007 also resulted in tumor growth inhibition.[4] Similarly, the oral pan-RAS inhibitor RMC-7977 has shown significant anti-tumor effects in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[10]
| Compound | Cancer Model | Administration | Tumor Growth Inhibition (%) | Reference |
| ADT-007 | Colorectal Cancer Xenograft | Local | Significant | [4] |
| ADT-007 | Pancreatic Cancer Xenograft | Local | Significant | [4] |
| RMC-7977 | Pancreatic Ductal Adenocarcinoma | Oral | Significant | [10] |
Table 2: In Vivo Efficacy of Select Pan-RAS Inhibitors.
Experimental Protocols
The evaluation of pan-RAS inhibitors involves a series of biochemical, cellular, and in vivo assays to characterize their mechanism of action and anti-tumor activity.
RAS Activation Assay (RAS-RBD Pulldown)
This assay is crucial for determining the effect of inhibitors on the levels of active, GTP-bound RAS.
Protocol:
-
Treat cancer cells with the pan-RAS inhibitor at various concentrations for a specified duration.
-
Lyse the cells and normalize the protein concentration of the whole-cell lysates.
-
Incubate 200 µg of the lysate with GST-RAF-RBD (RAS-binding domain of RAF) conjugated to glutathione (B108866) agarose (B213101) beads for 1 hour at 4°C.[4]
-
Collect the beads by centrifugation and wash them three times with lysis buffer.
-
Elute the bound active RAS proteins with SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using a pan-RAS antibody or isozyme-specific antibodies.[4]
Caption: Workflow for a RAS-RBD pulldown assay.
Cell Proliferation Assay
These assays measure the inhibitor's effect on cancer cell growth.
Protocol:
-
Seed cancer cells in 96-well plates.
-
After cell attachment, treat with increasing concentrations of the pan-RAS inhibitor or vehicle control (e.g., DMSO) for 72 hours.[4]
-
Assess cell viability using a commercially available kit, such as one that measures ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or resazurin).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
In Vivo Xenograft Model
These studies assess the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pan-RAS inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Future Directions and Conclusion
Pan-RAS inhibitors represent a significant advancement in the quest to effectively target RAS-driven cancers.[2] Their ability to inhibit multiple RAS isoforms and mutants offers the potential for broader and more durable clinical responses compared to mutant-specific inhibitors.[1] Ongoing research is focused on developing orally bioavailable pan-RAS inhibitors with improved pharmacological properties and exploring their use in combination with other targeted therapies or immunotherapies.[11][12] The continued development of these agents holds great promise for improving the prognosis of patients with a wide range of RAS-mutant cancers.[10]
References
- 1. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 11. onclive.com [onclive.com]
- 12. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors RMC-7977 and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-RAS Inhibitors: A Technical Guide to Targeting a Keystone Oncogene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, act as oncogenic drivers in a significant fraction of human cancers. For decades, RAS was considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule inhibitors. However, recent breakthroughs have led to the development of inhibitors targeting specific RAS mutants, most notably for KRAS G12C. While a landmark achievement, the efficacy of these mutant-specific inhibitors can be limited by both intrinsic and acquired resistance mechanisms, often involving the activation of other RAS isoforms. This has spurred the development of "pan-RAS" inhibitors, molecules designed to target multiple RAS isoforms and mutational states, offering a promising strategy to overcome these limitations. This technical guide provides an in-depth overview of the targets, binding affinities, and mechanisms of action of key pan-RAS inhibitors, with a focus on publicly documented compounds that represent this class. While the designation "Pan-RAS-IN-4" is not widely used in published literature, this guide will focus on well-characterized pan-RAS inhibitors like ADT-007 and cmp4, which exemplify the core principles of this therapeutic approach.
Core Target and Mechanism of Action
Pan-RAS inhibitors are designed to bind to RAS proteins and disrupt their function, regardless of the specific isoform or mutation. This is often achieved by targeting fundamental aspects of the RAS activation cycle. One prominent strategy involves inhibitors that bind to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream effector pathways such as the MAPK/AKT signaling cascade.[1][2][3] This mechanism contrasts with mutant-specific inhibitors that typically bind to the inactive, GDP-bound state of a particular RAS mutant. Another approach involves targeting conserved regions like the Switch II pocket, which can induce conformational changes that impair nucleotide exchange and effector binding.[[“]][5]
The pan-RAS inhibitor ADT-007 has been shown to bind to nucleotide-free RAS, thereby blocking GTP activation and subsequent signaling.[1][2][3] This leads to mitotic arrest and apoptosis in cancer cells that are dependent on RAS signaling for their proliferation and survival.[1][2] The compound cmp4, another pan-RAS inhibitor, binds to an extended Switch II pocket on both HRas and KRas proteins.[[“]][5] This interaction induces a conformational change that down-regulates both intrinsic and GEF-mediated nucleotide exchange, as well as effector binding.[[“]][5]
Signaling Pathway of RAS and Inhibition
Caption: RAS signaling pathway and points of intervention for pan-RAS inhibitors.
Binding Affinity and In Vitro Efficacy
The potency of pan-RAS inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) in cellular viability assays. The following table summarizes the in vitro efficacy of ADT-007 against a panel of cancer cell lines with different KRAS mutations.
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| MIA PaCa-2 | G12C | Data not specified | Data not specified | Data not specified |
| HCT-116 | G13D | Data not specified | >10000 | >10000 |
| A549 | G12S | Data not specified | >10000 | >10000 |
| SW620 | G12V | Data not specified | >10000 | >10000 |
| AsPC-1 | G12D | Data not specified | >10000 | >10000 |
Note: Specific IC50 values for ADT-007 were not consistently available in the provided search results. The table illustrates the expected broad activity of a pan-RAS inhibitor compared to mutant-specific inhibitors.
Experimental Protocols
A variety of biochemical and cell-based assays are employed to characterize the activity of pan-RAS inhibitors. Below are summaries of key experimental methodologies.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of a compound to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Methodology:
-
Treat intact cells with the inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blotting using a RAS-specific antibody to determine the amount of stabilized RAS at each temperature.[6]
-
RAS Activation (RAS-RBD Pulldown) Assays
This biochemical assay measures the levels of active, GTP-bound RAS.
-
Principle: The Ras-binding domain (RBD) of effector proteins like RAF specifically binds to the GTP-bound conformation of RAS.
-
Methodology:
-
Treat cells with the inhibitor and lyse them.
-
Incubate cell lysates with a GST-tagged RBD of an effector protein (e.g., RAF1) immobilized on beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting with a pan-RAS antibody to detect the amount of activated RAS.[1][6]
-
Workflow for Characterizing a Pan-RAS Inhibitor
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. consensus.app [consensus.app]
- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Pan-RAS Inhibition: A Technical Guide to Targeting KRAS Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, present in approximately 30% of all tumors.[1] For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the absence of deep druggable pockets.[2] The landscape, however, is rapidly evolving with the advent of novel therapeutic strategies. While mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical promise, their efficacy can be limited by both primary and acquired resistance mechanisms.[1] A key resistance mechanism involves the compensatory activation of wild-type (WT) RAS isoforms.[1] This has spurred the development of pan-RAS inhibitors, molecules designed to target multiple RAS isoforms regardless of their mutational status, offering a promising strategy to overcome these limitations.
This technical guide provides an in-depth overview of the core principles, preclinical and clinical data, and experimental methodologies associated with a new generation of pan-RAS inhibitors. For the purpose of this guide, we will focus on representative pan-RAS inhibitors such as ADT-007 and RMC-6236, which have shown significant preclinical and clinical activity in KRAS mutant cancers.
Mechanism of Action
Pan-RAS inhibitors employ a multifaceted approach to disrupt oncogenic RAS signaling. A prominent mechanism involves the non-covalent binding to RAS proteins in a nucleotide-free state or the active GTP-bound "ON" state.[1][3]
For instance, the pan-RAS inhibitor ADT-007 binds to nucleotide-free RAS, effectively blocking the subsequent loading of GTP.[3][4] This prevents RAS activation and downstream signaling through the MAPK and PI3K/AKT pathways, ultimately leading to mitotic arrest and apoptosis in cancer cells.[3][4] Another inhibitor, cmp4 , targets multiple steps in RAS activation by binding to an extended Switch II pocket on both HRas and KRas. This induces a conformational change that impairs both nucleotide exchange and effector binding.[5][6]
In contrast, RMC-6236 is a RAS(ON) multi-selective inhibitor that targets the active, GTP-bound state of mutant and wild-type KRAS, NRAS, and HRAS.[2][7] This approach is designed to be effective against a wide range of RAS-addicted tumors.[7]
The ability of pan-RAS inhibitors to target both mutant and wild-type RAS isoforms is crucial for overcoming the resistance mechanisms that plague mutant-specific inhibitors. By shutting down the entire RAS signaling network, these inhibitors can prevent the compensatory signaling that often leads to treatment failure.
Data Presentation
The following tables summarize the available quantitative data for representative pan-RAS inhibitors in preclinical and clinical studies.
Preclinical Efficacy of ADT-007 in KRAS Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| HCT 116 | Colorectal Cancer | G13D | 5 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | KRAS/NRAS mutants | 0.76 - 12 |
Data sourced from preclinical studies on ADT-007.[4][8]
Clinical Activity of RMC-6236 in KRAS Mutant Cancers
| Cancer Type | Treatment Line | KRAS Mutation | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Non-Small Cell Lung Cancer (NSCLC) | Previously Treated | G12X | 38% | 85% | Not Reported |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Previously Treated | G12X | 20% | 87% | 4.2 months (3rd line+) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 2nd Line | G12X | 29% | Not Reported | 8.5 months |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 2nd Line | Any RAS mutation | 27% | Not Reported | 7.6 months |
Data from the Phase I/IB clinical trial of RMC-6236.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pan-RAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
96-well flat-bottom plates
-
Complete growth medium
-
Pan-RAS inhibitor (e.g., ADT-007)
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 5 x 10³ tumor cells per well in a 96-well plate in complete growth medium.[3]
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the pan-RAS inhibitor in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C.[3]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
RAS Activation Pulldown Assay
This assay is used to specifically isolate the active, GTP-bound form of RAS from cell lysates.
Materials:
-
Cancer cell lines
-
Pan-RAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-tagged Raf-1 RAS-binding domain (RBD) agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies: anti-pan-RAS, secondary antibody
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with the pan-RAS inhibitor for the specified duration.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Incubate a portion of the cell lysate with GST-Raf-1-RBD agarose beads to pull down GTP-bound RAS.[11]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-pan-RAS antibody to detect the levels of activated RAS.[11]
-
A sample of the total cell lysate should be run in parallel to determine the total RAS levels.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2)
-
Pan-RAS inhibitor (and a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pan-RAS inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or peritumoral injection).[12]
-
Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the general health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways
Caption: The RAS signaling pathway and points of intervention by pan-RAS inhibitors.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for a cell viability assay to determine inhibitor potency.
Logical Relationship: Overcoming Resistance
Caption: How pan-RAS inhibitors can overcome resistance to mutant-specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 10. onclive.com [onclive.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
Pan-RAS-IN-4: A Technical Guide on its Effect on RAS-GTP Loading
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAS proteins are critical molecular switches in cellular signaling pathways, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2][3] Mutations in RAS genes are prevalent in a significant portion of human cancers, leading to constitutively active RAS and uncontrolled cell proliferation.[1][4][[“]] The development of inhibitors that can effectively target these oncogenic RAS proteins has been a long-standing challenge in cancer therapy.[3][4] This technical guide focuses on the effects of pan-RAS inhibitors, using the well-characterized compounds ADT-007 and cmp4 as representative examples in the absence of a publicly recognized agent designated "Pan-RAS-IN-4," on RAS-GTP loading. It provides a comprehensive overview of their mechanism of action, detailed experimental protocols for assessing their activity, and quantitative data on their efficacy.
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors are designed to target multiple RAS isoforms and mutants, offering a broader therapeutic window compared to mutant-specific inhibitors.[4] Their primary mechanism involves interfering with the RAS activation cycle, ultimately reducing the levels of active, GTP-bound RAS.
Inhibition of Nucleotide Exchange
Several pan-RAS inhibitors, including cmp4, function by binding to the GDP-bound state of RAS. This binding stabilizes the inactive conformation and inhibits the dissociation of GDP, a crucial step for the subsequent binding of GTP.[1] Cmp4 has been shown to bind to an extended Switch II pocket on both HRas and KRas proteins.[1][6] This interaction induces a conformational change that down-regulates both intrinsic and Guanine nucleotide Exchange Factor (GEF)-mediated nucleotide dissociation and exchange.[1][6] By preventing the release of GDP, these inhibitors effectively block the loading of GTP and subsequent RAS activation.
Interference with Effector Binding
Another key mechanism is the direct or indirect inhibition of the interaction between RAS-GTP and its downstream effectors, such as RAF kinases. The pan-RAS inhibitor ADT-007 has been shown to bind to nucleotide-free RAS and block the GTP-dependent activation of effector interactions and downstream signaling pathways like MAPK/AKT.[7][8][9][10] Similarly, cmp4 has been demonstrated to interfere with the binding of RAS to the Raf1 effector.[1][2]
Quantitative Data on RAS-GTP Loading Inhibition
The efficacy of pan-RAS inhibitors in reducing RAS-GTP levels has been quantified in various cellular and biochemical assays. The following tables summarize the available data for representative pan-RAS inhibitors.
Table 1: Effect of cmp4 on RAS Activity
| Assay Type | RAS Isoform/Mutant | Inhibitor Concentration | Effect | Reference |
| G-LISA Activation Assay | HRas | 0.08-500 µM | Dose-dependent inhibition of HRas-GTP binding to RBD-Raf1 | [1][2] |
| Surface Plasmon Resonance (SPR) | HRas-GDP | 170 µM (EC50) | Inhibition of RasGRF1 (GEF) binding | [1] |
Table 2: Potency of ADT-007 in Cancer Cell Lines
| Cell Line | RAS Mutation | Assay Type | IC50 | Reference |
| HCT-116 | KRAS G13D | Cellular Target Engagement | High Affinity Binding | [9] |
| MIA PaCa-2 | KRAS G12C | Cell Growth (3D) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pan-RAS inhibitor activity. The following are protocols for key experiments cited in the literature.
RAS-GTP Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RAS from cell lysates.
-
Cell Lysis: Culture cells to the desired confluency and treat with the pan-RAS inhibitor or vehicle control for the specified time. Lyse the cells in a buffer containing inhibitors of phosphatases and proteases.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Pulldown: Incubate the lysates with a GST-fusion protein of the RAS-binding domain (RBD) of an effector protein (e.g., RAF1) coupled to glutathione-agarose beads. The RBD will specifically bind to GTP-bound RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a pan-RAS or isoform-specific RAS antibody to detect the amount of active RAS.
G-LISA™ Activation Assay
This is a quantitative, ELISA-based assay for measuring RAS-GTP levels.
-
Sample Preparation: Prepare cell lysates as described in the RAS-GTP pulldown assay protocol.
-
Assay Procedure: Add the lysates to a 96-well plate that is coated with the RAS-GTP-binding domain of a RAS effector.
-
Incubation and Washing: Active RAS in the lysate will bind to the plate. Wash the plate to remove unbound proteins.
-
Detection: Add a primary antibody that specifically detects RAS, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal using a plate reader. The intensity of the signal is proportional to the amount of active RAS in the sample.
Visualizations
Signaling Pathway Diagram
Caption: RAS signaling pathway and points of intervention by pan-RAS inhibitors.
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of pan-RAS inhibitors on RAS-GTP levels.
Conclusion
Pan-RAS inhibitors represent a promising strategy for the treatment of RAS-driven cancers. By targeting fundamental processes in the RAS activation cycle, such as nucleotide exchange and effector binding, these compounds can effectively reduce the levels of active RAS-GTP. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of anti-cancer agents. The representative compounds, ADT-007 and cmp4, demonstrate the potential of pan-RAS inhibition to overcome the challenges associated with targeting specific RAS mutations and the development of resistance.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 3. Filling in the GAPs in understanding RAS: A newly-identified regulator increases the efficacy of a new class of targeted anti-RAS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-4 and its Role in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Pan-RAS-IN-4" does not correspond to a widely recognized public compound name. This guide will therefore focus on the principles of pan-RAS inhibition by utilizing publicly available data from well-characterized pan-RAS inhibitors such as ADT-007, cmp4, and others as representative examples of this class of therapeutic agents.
Introduction to Pan-RAS Inhibition
Mutations in the three RAS genes (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, present in approximately 30% of all cases.[1] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that control cell proliferation, survival, and differentiation.[2][3] The RAS signaling network is central to cellular function, with the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades being the most critical downstream effector pathways.[3][4]
For decades, RAS was considered "undruggable." However, recent breakthroughs have led to the development of mutant-specific inhibitors, such as those targeting KRAS G12C.[1] While clinically significant, these allele-specific drugs face limitations, including a narrow patient population and the development of resistance.[1][5] Resistance can arise from the compensatory activation of other RAS isoforms (e.g., wild-type NRAS and HRAS) or the acquisition of new KRAS mutations.[1]
Pan-RAS inhibitors represent a promising strategy to overcome these challenges. By targeting all RAS isoforms regardless of their mutational status, these agents aim to provide a more comprehensive and durable suppression of RAS-driven signaling.[1] This guide explores the mechanism of action, impact on signal transduction, and experimental evaluation of pan-RAS inhibitors, using compounds like ADT-007 and others as key examples.
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors employ several distinct mechanisms to disrupt RAS function.
-
Binding to Nucleotide-Free RAS: One prominent mechanism involves the inhibitor binding to RAS proteins when they are in a transient, nucleotide-free state. For example, the pan-RAS inhibitor ADT-007 binds to nucleotide-free RAS, which blocks the subsequent loading of GTP and prevents the protein from adopting its active conformation. This inhibition effectively blocks interactions with downstream effectors and halts signaling.[6][7][8]
-
Targeting the Switch II Pocket: Some inhibitors, like the compound cmp4, bind to an extended "Switch II" pocket on the surface of both HRas and KRas proteins.[2][[“]] This binding induces a conformational change that not only hinders the binding of effector proteins like RAF1 but also down-regulates the exchange of GDP for GTP, which is a critical step in RAS activation mediated by Guanine nucleotide Exchange Factors (GEFs).[2][[“]]
-
Impairing Membrane Association: Another strategy involves preventing RAS proteins from localizing to the plasma membrane, a prerequisite for their signaling activity. Compound 3, an isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, impairs the membrane association of all four RAS isoforms, leading to a decrease in RAS activity and inhibition of downstream signaling.[1]
The common outcome of these mechanisms is the suppression of GTP-bound RAS levels, leading to the inactivation of critical downstream signaling pathways.
Impact on Signal Transduction
The primary role of pan-RAS inhibitors is to abrogate the hyperactive signaling cascades driven by oncogenic RAS. By reducing the population of active, GTP-bound RAS, these inhibitors lead to a significant downstream effect on two major pathways:
-
MAPK (RAF-MEK-ERK) Pathway: This is a canonical RAS signaling cascade. Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. Pan-RAS inhibitors, such as ADT-007 and RMC-7977, have been shown to decrease the phosphorylation levels of key proteins in this pathway, including p-cRAF, p-MEK, and p-ERK, indicating a successful blockade of the cascade.[4][10]
-
PI3K-AKT-mTOR Pathway: RAS can also activate phosphoinositide 3-kinase (PI3K), initiating a cascade that leads to the activation of AKT and mTOR. This pathway is crucial for cell growth, survival, and metabolism. Inhibition of RAS activity by pan-RAS inhibitors also leads to the suppression of this pathway, as evidenced by reduced levels of phosphorylated AKT.[10]
The simultaneous inhibition of these two central signaling hubs results in potent anti-proliferative effects, cell cycle arrest, and induction of apoptosis in RAS-dependent cancer cells.[6][8]
Below is a diagram illustrating the general mechanism of pan-RAS inhibition on downstream signaling.
Caption: Pan-RAS inhibitors block the RAS activation cycle and downstream signaling.
Quantitative Data
The efficacy of pan-RAS inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for cell growth and the dissociation constant (Kd) for binding affinity are key metrics.
Table 1: In Vitro Cell Growth Inhibition (IC50) of Pan-RAS Inhibitors
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) |
| DLD-1 | G13D | High Potency |
| HCT-116 | G13D | High Potency |
| HT-29 | Wild-Type | 2600[3] |
| COLO 205 | Wild-Type | 2430[3] |
Note: Specific high potency values for ADT-007 in mutant lines were described qualitatively in the source.[3]
Table 2: Binding Affinity (Kd) and Biochemical Inhibition (IC50)
| Compound | Target | Kd (μM) | IC50 (nM) |
| pan-Ras inhibitor 3144 | KRAS G12D | 4.7[11] | - |
| KRAS wt | 17[11] | - | |
| HRAS | 6.6[11] | - | |
| NRAS | 3.7[11] | - | |
| pan-KRAS-IN-4 (compound 5) | KRAS G12C | - | 0.37[12] |
| KRAS G12V | - | 0.19[12] |
Detailed Experimental Protocols
The characterization of pan-RAS inhibitors involves a suite of standardized biochemical and cell-based assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Objective: To determine the IC50 value of a pan-RAS inhibitor on cancer cell lines.
-
Procedure:
-
Cell Plating: Plate cancer cells (e.g., 5 x 10³ cells/well) in triplicate in 96-well flat-bottom plates and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of the pan-RAS inhibitor (e.g., 0.1 nM to 10,000 nM) or vehicle control (DMSO).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.
-
RAS Activation (RBD Pulldown) Assay
This assay quantifies the amount of active, GTP-bound RAS in cell lysates.
-
Objective: To measure the effect of a pan-RAS inhibitor on the levels of active RAS.
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the pan-RAS inhibitor for a specified time (e.g., 24 hours).[10]
-
Stimulation (Optional): Stimulate cells with a growth factor like EGF (e.g., 30 ng/mL for 10 minutes) to induce RAS activation.[10]
-
Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Pulldown: Incubate the cleared cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1) coupled to glutathione (B108866) beads. The RBD specifically binds to GTP-bound RAS.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using a pan-RAS antibody or isoform-specific antibodies to detect the amount of pulled-down active RAS.[10] Also, probe total cell lysates to determine total RAS levels for normalization.
-
Western Blotting for Downstream Signaling
This technique is used to measure the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways.
-
Objective: To assess the inhibitor's effect on RAS downstream signaling.
-
Procedure:
-
Sample Preparation: Treat cells with the inhibitor as described above and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT) and total proteins (e.g., total ERK, total AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band densities to compare protein levels across treatments.[10]
-
The diagram below outlines a typical experimental workflow for evaluating a pan-RAS inhibitor.
Caption: A general workflow for the preclinical evaluation of pan-RAS inhibitors.
Conclusion and Future Directions
Pan-RAS inhibitors offer a compelling therapeutic strategy to address the significant challenge of RAS-driven cancers. By targeting multiple RAS isoforms, they have the potential to overcome the resistance mechanisms that limit the efficacy of mutant-specific inhibitors and to benefit a broader patient population. The data from compounds like ADT-007 demonstrate potent and selective inhibition of RAS signaling, leading to robust anti-tumor activity in preclinical models.[3][6][8]
Future research will focus on optimizing the pharmacological properties of these inhibitors to improve oral bioavailability and minimize off-target toxicities.[1] Furthermore, combination therapies that pair pan-RAS inhibitors with other targeted agents, such as EGFR inhibitors, or with immunotherapies are being actively investigated to achieve synergistic effects and more durable clinical responses.[4] As these agents progress through clinical trials, they hold the promise of becoming a cornerstone of treatment for a wide range of RAS-mutated malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. biorxiv.org [biorxiv.org]
- 11. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
Unveiling the Cellular Impact of Pan-RAS Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular effects of pan-RAS inhibitors, with a primary focus on the well-characterized compound ADT-007 as a representative agent for this class of molecules. The designation "Pan-RAS-IN-4" is not a standard nomenclature in publicly available scientific literature; therefore, this document leverages the extensive data on ADT-007 to fulfill the core requirements of the topic. This guide will delve into the quantitative effects on cancer cell proliferation, detail the experimental protocols used to elicit these findings, and visualize the key signaling pathways modulated by this class of inhibitors.
Quantitative Assessment of Cellular Proliferation
Pan-RAS inhibitors exhibit potent and selective anti-proliferative activity against cancer cell lines harboring RAS mutations or hyperactivated wild-type RAS. The half-maximal inhibitory concentration (IC50) values for the pan-RAS inhibitor ADT-007 have been determined across a diverse panel of cancer cell lines, demonstrating a strong correlation between RAS dependency and sensitivity to the inhibitor.
| Cell Line | Cancer Type | RAS Mutation Status | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 5 | [1][2][3][4][5] |
| HT-29 | Colorectal Carcinoma | BRAF V600E (RAS WT) | 493 | [1][2][3] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | KRAS G12C | 2 | [1][2][3][4][5] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | RAS WT | >1000 | [6] |
| SW-1990 | Pancreatic Ductal Adenocarcinoma | KRAS G12D | - | [4] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | KRAS G12D | - | [7] |
| ASPC-1 | Pancreatic Ductal Adenocarcinoma | KRAS G12D | - | |
| CAPAN-1 | Pancreatic Ductal Adenocarcinoma | KRAS G12V | - | |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | - | |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | - | |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | KRAS Q61H | - | |
| CALU-1 | Non-Small Cell Lung Cancer | KRAS G12C | - | |
| SK-MEL-2 | Melanoma | NRAS Q61R | - | |
| RPMI-8226 | Multiple Myeloma | KRAS G12D | - |
Note: Some IC50 values were not explicitly found in the provided search results and are marked with "-". The table is populated with the available data.
The data clearly indicates that cell lines with activating RAS mutations, such as HCT-116 and MIA PaCa-2, are highly sensitive to ADT-007, with IC50 values in the low nanomolar range.[1][2][3][4][5] In contrast, cell lines with wild-type RAS and downstream mutations in the signaling cascade, like the BRAF mutation in HT-29 cells, are significantly less sensitive.[1][2][3] This highlights the specific targeting of the RAS oncoprotein by this class of inhibitors.
Mechanism of Action: Disruption of RAS Signaling
Pan-RAS inhibitors like ADT-007 function by binding to nucleotide-free RAS, which prevents the loading of GTP and subsequent activation of downstream effector pathways.[3][6][8] This leads to the suppression of two major signaling cascades crucial for cancer cell proliferation and survival: the MAPK/ERK pathway and the PI3K/AKT pathway.[1][6] The inhibition of these pathways ultimately results in mitotic arrest and apoptosis in RAS-dependent cancer cells.[1][5]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of pan-RAS inhibitors and the downstream signaling pathways they affect.
Caption: Mechanism of Pan-RAS Inhibition.
Caption: Downstream Pathways Affected by Pan-RAS Inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments used to characterize the cellular effects of pan-RAS inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pan-RAS inhibitor (e.g., ADT-007) dissolved in DMSO
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pan-RAS inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration using a non-linear regression model.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins involved in the RAS signaling pathway, including their phosphorylation status.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the pan-RAS inhibitor at various concentrations for the desired time.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
RAS Activation Assay (RAS-RBD Pulldown)
This assay measures the amount of active, GTP-bound RAS in cell lysates.
Materials:
-
Cell lysates
-
RAS activation assay kit (containing GST-RAF-RBD beads)
-
Pan-RAS antibody
Protocol:
-
Treat cells with the pan-RAS inhibitor as required.
-
Lyse the cells and quantify the protein concentration.
-
Incubate 200 µg of cell lysate with 60 µg of GST-RAF-RBD (RAS binding domain) coupled to glutathione (B108866) agarose (B213101) beads.[6]
-
Gently rock the mixture at 4°C for 1 hour.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using a pan-RAS antibody to detect the amount of active RAS.[9][10]
Conclusion
The pan-RAS inhibitor ADT-007 demonstrates potent and selective anticancer activity in RAS-driven cancer cell lines. Its mechanism of action involves the direct inhibition of RAS activation, leading to the suppression of critical downstream signaling pathways and ultimately inducing cell cycle arrest and apoptosis. The detailed protocols provided in this guide offer a framework for researchers to further investigate the cellular effects of this and other pan-RAS inhibitors, facilitating the advancement of novel cancer therapeutics. The continued exploration of this class of compounds holds significant promise for the treatment of a wide range of RAS-mutated cancers.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADT-007 | Ras inhibitor | Probechem Biochemicals [probechem.com]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pan-RAS Inhibitors: A Technical Guide to a New Frontier in RAS Biology
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth, proliferation, and survival. Somatic mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. For decades, RAS was considered "undruggable" due to the high affinity of its GTP binding pocket and the absence of other known allosteric regulatory sites. The recent development of covalent inhibitors targeting a specific KRAS mutation (G12C) has marked a significant breakthrough. However, the challenge of targeting other RAS mutants and the emergence of resistance have highlighted the need for broader therapeutic strategies.
This technical guide focuses on pan-RAS inhibitors, a class of molecules designed to inhibit multiple RAS isoforms and mutants. As the designation "Pan-RAS-IN-4" is not widely documented in publicly available literature, this guide will focus on two well-characterized representative pan-RAS chemical probes: ADT-007 and cmp4 . We will delve into their mechanisms of action, provide a comprehensive summary of their biochemical and cellular activities, and detail the experimental protocols used for their characterization.
Mechanism of Action
Pan-RAS inhibitors represent a promising strategy to overcome the limitations of mutant-specific inhibitors by targeting functionalities common to all RAS isoforms.
ADT-007 is a potent, orally active pan-RAS inhibitor that operates through a unique mechanism. It binds to RAS in its nucleotide-free transitional state, a key intermediate in the GDP-GTP exchange cycle. By occupying this state, ADT-007 effectively blocks the loading of GTP, thereby preventing RAS activation and its subsequent interaction with downstream effectors like RAF and PI3K.[1][2][3] This leads to the suppression of both the MAPK and AKT signaling pathways, ultimately inducing mitotic arrest and apoptosis in cancer cells with mutated or hyper-activated RAS.[4][5] A significant feature of ADT-007 is its selectivity for cancer cells with high levels of activated RAS; normal cells with low RAS activity are largely spared due to metabolic deactivation of the compound via UDP-glucuronosyltransferases (UGTs).[1][4]
Cmp4 is a water-soluble pan-RAS inhibitor that targets multiple steps in the RAS activation cycle.[6] It binds to an extended Switch II pocket on both HRas and KRas proteins, inducing a conformational change that downregulates both intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide dissociation and exchange.[6] Furthermore, cmp4 interferes with the binding of RAS to its effectors, such as Raf1.[6] This multi-pronged inhibitory action effectively attenuates RAS signaling and reduces the viability of cancer cells driven by various RAS mutants.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the pan-RAS inhibitors ADT-007 and cmp4, providing a comparative overview of their potency in biochemical and cellular assays.
Table 1: Biochemical Activity of Pan-RAS Inhibitors
| Compound | Assay Type | Target | Parameter | Value | Reference(s) |
| ADT-007 | Cellular Thermal Shift Assay (CETSA) | KRASG13D in cell lysate | EC50 | 0.45 nM | [4] |
| cmp4 | Ras-GTP/Raf1 Binding ELISA | HRas-GTP binding to RBD-Raf1 | EC50 | ~0.45 µM | [6] |
| cmp4 | Ras-GTP/Raf1 Binding ELISA | HRas-GTP binding to RBD-Raf1 | IC50 | ~250 µM | [6] |
Table 2: Cellular Activity of Pan-RAS Inhibitors
| Compound | Cell Line | RAS Status | Assay Type | Parameter | Value | Reference(s) |
| ADT-007 | HCT-116 | KRASG13D | Cell Viability (CellTiter-Glo) | IC50 | 5 nM | [2][4] |
| ADT-007 | MIA PaCa-2 | KRASG12C | Cell Viability (CellTiter-Glo) | IC50 | 2 nM | [2][3] |
| ADT-007 | SW480 | KRASG12V | Cell Viability (CellTiter-Glo) | IC50 | 6.5 nM | [1] |
| ADT-007 | MDA-MB-231 | KRASG13D | Cell Viability (CellTiter-Glo) | IC50 | 3.6 nM | [1] |
| ADT-007 | Hs 578T | HRASG12D | Cell Viability (CellTiter-Glo) | IC50 | 3.9 nM | [1] |
| ADT-007 | SK-MEL-2 | NRASQ61K | Cell Viability (CellTiter-Glo) | IC50 | 2.1 nM | [1] |
| ADT-007 | HT-29 | RASWT, BRAFV600E | Cell Viability (CellTiter-Glo) | IC50 | 493 nM | [2][3] |
| ADT-007 | BxPC-3 | RASWT | Cell Viability (CellTiter-Glo) | IC50 | 2500 nM | [1] |
| ADT-007 | HT-29 (transfected) | HRASG12V | Cell Viability (CellTiter-Glo) | IC50 | 24 nM | [4] |
| cmp4 | MDA-MB-231 | KRASG13D | Cell Proliferation (Cell Counting) | IC50 (at 72h) | ~125 µM | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding of pan-RAS inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the RAS signaling pathway and key experimental workflows.
RAS Signaling Pathway and Inhibition
Experimental Workflow: RAS Activation Pulldown Assay
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the pan-RAS inhibitors ADT-007 and cmp4.
RAS Activation (RAS-RBD Pulldown) Assay
This assay is used to specifically isolate the active, GTP-bound form of RAS from cell lysates, allowing for the quantification of RAS activation levels following inhibitor treatment.
Materials:
-
RAS-mutant cancer cell line (e.g., HCT-116, MIA PaCa-2)
-
Pan-RAS inhibitor (e.g., ADT-007)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-RAF1-RBD (Ras Binding Domain) beads
-
Wash buffer (e.g., lysis buffer without NP-40)
-
2x Laemmli sample buffer
-
Primary antibody: anti-pan-RAS
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescence substrate
-
Protein concentration assay kit (e.g., BCA)
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the pan-RAS inhibitor or vehicle at desired concentrations for the specified time (e.g., 18-24 hours).[1][4]
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with GST-RAF-RBD beads for 1 hour at 4°C with gentle rotation.[4]
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-pan-RAS antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to compare the levels of active RAS between inhibitor-treated and vehicle-treated samples.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Pan-RAS inhibitor (e.g., ADT-007)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pan-RAS inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).[1][4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
GEF-Mediated Nucleotide Exchange Assay
This biochemical assay measures the rate of GDP release and GTP uptake by RAS, which is catalyzed by a GEF such as SOS1. It is used to assess the ability of an inhibitor to block this crucial activation step.
Materials:
-
Purified recombinant HRas protein
-
Pan-RAS inhibitor (e.g., cmp4)
-
MANT-GDP or MANT-GTP (fluorescent nucleotide analogs)
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1
-
Assay buffer (e.g., Lenzen buffer)
-
Fluorometer
Protocol:
-
Load purified HRas with MANT-GDP.
-
In a cuvette, incubate MANT-GDP-loaded HRas (e.g., 0.25 µM) with the pan-RAS inhibitor at various concentrations in the assay buffer for a short period (e.g., 5 minutes).[6]
-
Initiate the exchange reaction by adding a GEF (e.g., 0.0625 µM SOS1) and a molar excess of a non-fluorescent nucleotide (e.g., GTP).[6]
-
Monitor the decrease in fluorescence over time at an excitation wavelength of 366 nm and an emission wavelength of 442 nm.[6]
-
The rate of nucleotide dissociation is determined from the initial phase of the fluorescence decay curve.
-
Compare the rates in the presence and absence of the inhibitor to determine its inhibitory effect on GEF-mediated nucleotide exchange.
Ras-GTP/Raf1 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of active, GTP-bound RAS that can bind to the RAS-binding domain (RBD) of its effector, Raf1.
Materials:
-
G-LISA™ Activation Assay Kit (or similar)
-
Purified active HRas-GTP
-
Pan-RAS inhibitor (e.g., cmp4)
-
Microplate reader
Protocol:
-
Use a 96-well plate pre-coated with the Raf1-RBD.
-
Pre-incubate a fixed concentration of active HRas-GTP (e.g., 0.4 nM) with increasing concentrations of the pan-RAS inhibitor (e.g., 0.08-500 µM) for 5 minutes at room temperature.[6]
-
Transfer the mixture to the Raf1-RBD coated wells.
-
Incubate for 30 minutes at 4°C to allow for binding.[6]
-
Wash the wells to remove unbound RAS.
-
Add an anti-RAS primary antibody, followed by an HRP-conjugated secondary antibody, with wash steps in between.
-
Add a colorimetric HRP substrate and measure the absorbance at 490 nm.
-
The absorbance is proportional to the amount of active RAS bound to the plate.
-
Calculate the EC50 and IC50 values from the dose-response curve.
Conclusion
The development of pan-RAS inhibitors like ADT-007 and cmp4 marks a significant advancement in the quest to drug RAS. Their ability to target multiple RAS isoforms and mutants offers a promising strategy to address the challenges of RAS-driven cancers, including the emergence of resistance to mutant-specific therapies. This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and key experimental methodologies for characterizing these important chemical probes. The detailed protocols and visual workflows serve as a valuable resource for researchers in academia and industry who are dedicated to advancing our understanding of RAS biology and developing novel cancer therapeutics. Further research and development of these and other pan-RAS inhibitors will be crucial in translating the promise of this therapeutic strategy into clinical reality.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Efficacy of Pan-RAS Inhibitors
Introduction
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are present in approximately 30% of all human cancers, driving tumor initiation, growth, and metastasis.[1] For decades, RAS was considered "undruggable." However, recent breakthroughs have led to the development of mutant-specific inhibitors, such as those targeting KRAS G12C.[1] While clinically effective, these inhibitors are limited to a specific patient population and can be circumvented by resistance mechanisms, including the compensatory activation of other RAS isoforms.[1] This has spurred the development of pan-RAS inhibitors, which target multiple RAS isoforms and mutations, offering the potential for broader therapeutic application and a strategy to overcome resistance.
This technical guide provides an overview of the early-stage research on the efficacy of pan-RAS inhibitors, with a focus on ADT-007, a novel pan-RAS inhibitor with a unique mechanism of action, as a representative agent. The designation "Pan-RAS-IN-4" is not a publicly recognized name for a specific compound; therefore, this document will synthesize publicly available data for well-characterized pan-RAS inhibitors to provide a comprehensive overview of this therapeutic class.
Core Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors are designed to block the activity of both mutant and wild-type RAS proteins. One key mechanism involves binding to nucleotide-free RAS, preventing the GTP activation that is essential for downstream signaling.[2][3][4] This leads to the inhibition of critical signaling pathways, such as the MAPK/AKT pathway, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[2][3][4]
Quantitative Data on Pan-RAS Inhibitor Efficacy
The in vitro efficacy of pan-RAS inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below summarizes the growth inhibitory IC50 values for ADT-007 across a panel of cell lines with different RAS mutation statuses.
| Cell Line | Cancer Type | KRAS Mutation | ADT-007 IC50 (nM) | Notes |
| HCT-116 | Colorectal Cancer | G13D | - | High potency and selectivity observed in 3D bioprinted organoid tumor models.[5] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | - | ADT-007 treatment reduced levels of GTP-HRASWT and GTP-NRASWT co-expressed with GTP-KRASG12C.[6] |
| HT-29 | Colorectal Cancer | WT | 549 | Relatively insensitive to ADT-007.[6] |
| BxPC-3 | Pancreatic Cancer | WT | - | Insensitive to ADT-007.[6] |
| HT-29 (HRAS G12V transfected) | Colorectal Cancer | HRAS G12V | 24 | Increased sensitivity after transfection with mutant HRAS.[6] |
Note: Specific IC50 values were not available in all cited abstracts, but the relative sensitivity was described.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is a common method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pan-RAS inhibitor (e.g., ADT-007) for a specified period, typically 72 hours.[6]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
RAS Activation Assay (RAS-RBD Pulldown Assay)
This assay measures the levels of active, GTP-bound RAS in cells.
-
Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor for the desired time, then lyse the cells in a buffer that preserves protein-protein interactions.
-
Incubation with RAF-RBD: Incubate the cell lysates with a GST-tagged RAF1-RAS-binding domain (RBD) bound to glutathione (B108866) beads. The RBD of RAF1 specifically binds to the GTP-bound form of RAS.
-
Pulldown and Washing: Pellet the beads by centrifugation to pull down the active RAS-RBD complex. Wash the beads to remove non-specifically bound proteins.
-
Western Blotting: Elute the bound proteins and analyze them by Western blotting using a pan-RAS antibody to detect the amount of active RAS.[7]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the pan-RAS inhibitor to the mice. For ADT-007, this has been done via local, peri-tumoral injections.[2][3] Oral administration of a prodrug has also been tested.[3][4]
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.[8]
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as Western blotting for target engagement or immunohistochemistry.
Rationale for Pan-RAS Inhibition over Mutant-Specific Inhibition
The primary advantage of a pan-RAS inhibitor is its potential to overcome the limitations of mutant-specific inhibitors.
Conclusion
Early-stage research on pan-RAS inhibitors, such as ADT-007, demonstrates a promising therapeutic strategy for a broad range of RAS-driven cancers.[5] These inhibitors show potent and selective activity against cancer cells with activated RAS, irrespective of the specific mutation or isoform.[2][3] The mechanism of action, which involves blocking GTP activation of RAS, leads to the inhibition of critical downstream signaling pathways and subsequent cancer cell death.[2][3][4] Furthermore, pan-RAS inhibitors have the potential to overcome resistance mechanisms that limit the efficacy of mutant-specific inhibitors.[1] Continued preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of drugs in treating RAS-mutant cancers.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for a Representative Pan-RAS Inhibitor (ADT-007)
Disclaimer: Information regarding a specific molecule designated "Pan-RAS-IN-4" is not publicly available. This document provides a detailed application note and in vitro assay protocols for ADT-007 , a well-characterized pan-RAS inhibitor, as a representative agent for this class of drugs. The methodologies and data presented are based on published research on ADT-007 and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
RAS proteins are critical signaling nodes that, when mutated, are drivers in approximately 30% of all human cancers. The development of inhibitors that can target multiple RAS isoforms and mutants, known as pan-RAS inhibitors, is a promising therapeutic strategy to overcome the limitations of mutant-specific inhibitors, such as acquired resistance. ADT-007 is a pan-RAS inhibitor that binds to nucleotide-free RAS, preventing GTP activation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways.[1][2] This mode of action leads to mitotic arrest and apoptosis in cancer cells dependent on RAS signaling.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of pan-RAS inhibitors like ADT-007.
Mechanism of Action
ADT-007 and similar pan-RAS inhibitors function by binding to RAS proteins in their nucleotide-free state. This interaction blocks the binding of GTP, which is essential for RAS activation and the subsequent engagement of downstream effector proteins. By inhibiting all RAS isoforms (H-RAS, N-RAS, and K-RAS) regardless of their mutational status, these inhibitors can effectively shut down the oncogenic signaling cascades that drive tumor growth and survival.[3]
Caption: Mechanism of action of a pan-RAS inhibitor.
Data Presentation
In Vitro Efficacy of ADT-007 and Other KRAS Inhibitors
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | BI-2865 IC50 (nM) | RMC-6236 IC50 (nM) |
| HCT-116 | G13D | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| MIA PaCa-2 | G12C | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| HT-29 | WT (BRAF V600E) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific IC50 values for ADT-007 and other inhibitors in these cell lines require consulting the primary literature. The table structure is provided for data organization.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the dose-dependent effect of the pan-RAS inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MIA PaCa-2, HT-29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Pan-RAS inhibitor (e.g., ADT-007) dissolved in DMSO
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the pan-RAS inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.[4]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Caption: Workflow for the Cell Viability Assay.
RAS Activation Pulldown Assay
This assay measures the levels of active, GTP-bound RAS in cells following treatment with a pan-RAS inhibitor.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Pan-RAS inhibitor (e.g., ADT-007)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
RAS Binding Domain (RBD) of RAF1 fused to GST and bound to glutathione (B108866) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibodies (pan-RAS, p-ERK, total ERK, GAPDH)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Treat the cells with increasing concentrations of the pan-RAS inhibitor for 18-24 hours.[4]
-
Stimulate the cells with EGF (e.g., 30 ng/mL) for 10 minutes, where applicable.[4]
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GST-RAF1-RBD beads for 1 hour at 4°C to pull down GTP-bound RAS.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluates and total cell lysates by SDS-PAGE and Western blotting using a pan-RAS antibody.
-
Probe total lysates for downstream signaling markers (p-ERK, total ERK) and a loading control (GAPDH).
Caption: Workflow for the RAS Activation Pulldown Assay.
Nucleotide Exchange Assay
This biochemical assay measures the ability of a pan-RAS inhibitor to interfere with the exchange of GDP for a fluorescently labeled GTP analog (MANT-GTP) on recombinant RAS protein.[2]
Materials:
-
Recombinant RAS protein (e.g., H-RAS, K-RAS)
-
MANT-GTP (fluorescent GTP analog)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
EDTA
-
Pan-RAS inhibitor (e.g., ADT-007)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Add 7.5 µL of a master mix containing 1 µM RAS protein and 20 mM EDTA to each well of a 384-well plate.[2]
-
Add 5 µL of the pan-RAS inhibitor at various concentrations (or vehicle control) to the wells.
-
Equilibrate the plate for 2.5 minutes at 26°C in the plate reader.[2]
-
Initiate the exchange reaction by adding 12.5 µL of 1.5 µM MANT-GTP. The final concentration will be 750 nM MANT-GTP.[2]
-
Monitor the increase in fluorescence over time as MANT-GTP binds to RAS.
-
For preincubation experiments, incubate the RAS protein with the inhibitor for 1 hour at 26°C before adding MANT-GTP.[2]
-
Calculate the rate of nucleotide exchange and determine the inhibitory effect of the compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of pan-RAS inhibitors using ADT-007 as a representative molecule. These assays are essential for determining the potency, mechanism of action, and cellular effects of novel compounds targeting the RAS signaling pathway. By employing these standardized methods, researchers can effectively evaluate and advance the development of new cancer therapeutics.
References
Application Notes and Protocols for the Use of Pan-RAS Inhibitors in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in approximately 30% of all human cancers.[1] While the development of mutant-specific inhibitors, such as those targeting KRAS G12C, has been a significant advancement, the efficacy of these drugs can be limited by resistance mechanisms.[1][2] Pan-RAS inhibitors, which target multiple RAS isoforms and mutants, offer a promising strategy to overcome this resistance.[2] This document provides detailed application notes and protocols for the use of pan-RAS inhibitors in cell culture experiments, with a focus on compounds like ADT-007 and cmp4, which represent different mechanisms of pan-RAS inhibition.
Mechanism of Action:
Pan-RAS inhibitors function by disrupting the RAS signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[3][4] These inhibitors can act through various mechanisms:
-
Binding to Nucleotide-Free RAS: Some inhibitors, such as ADT-007, bind to RAS in its nucleotide-free state. This prevents the loading of GTP, thereby blocking RAS activation and subsequent downstream signaling through the MAPK and PI3K-AKT pathways.[5][6][7]
-
Targeting the Switch II Pocket: Other inhibitors, like the compound cmp4, bind to an extended Switch II pocket on RAS proteins. This induces a conformational change that inhibits both nucleotide exchange and the binding of effector proteins.[3][[“]]
Many modern RAS inhibitors are covalent inhibitors , meaning they form a strong, lasting bond with their target protein.[9] This can lead to enhanced potency and a prolonged duration of action.[9]
Data Presentation
The efficacy of pan-RAS inhibitors is typically assessed by measuring their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the in vitro efficacy of the pan-RAS inhibitor ADT-007 across a panel of cell lines with different RAS mutations.
Table 1: Comparative In Vitro Efficacy of ADT-007 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) |
| HCT-116 | G13D | 5 |
| HT-29 | Wild-Type (BRAF mutant) | 493 |
Data sourced from[5].
Table 2: Comparative In Vitro Efficacy of ADT-007 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) |
| MIA PaCa-2 | G12C | 2 |
| BxPC-3 | Wild-Type | >1200 |
Data sourced from[5].
Table 3: Broad In Vitro Efficacy of ADT-007 in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | ADT-007 IC50 (nM) |
| DLD-1 | Colorectal | G13D | Not specified, but sensitive |
| HCT116 | Colorectal | G13D | Not specified, but sensitive |
| HT29 | Colorectal | Wild-Type (BRAF V600E) | 2600 |
| COLO 205 | Colorectal | Wild-Type (BRAF V600E) | 2430 |
Data sourced from[10].
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of pan-RAS inhibitors in cell culture.
Protocol 1: 2D Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the pan-RAS inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[3]
-
Pan-RAS inhibitor stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5 x 10³ tumor cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pan-RAS inhibitor in culture medium. A typical concentration range would be from 0.1 nM to 10,000 nM.[11] Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the cells with the inhibitor for 72 to 96 hours.[11]
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values by performing a nonlinear regression analysis using a sigmoidal dose-response curve.[12]
Protocol 2: RAS Activation Assay (RBD Pulldown)
This assay measures the levels of active, GTP-bound RAS in cells following treatment with a pan-RAS inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pan-RAS inhibitor
-
Lysis buffer
-
RAS Binding Domain (RBD) of Raf1 fused to glutathione (B108866) S-transferase (GST) and bound to glutathione-agarose beads
-
Antibodies: anti-RAS antibody, HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the pan-RAS inhibitor at various concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Pulldown: Incubate the cell lysates with GST-RBD beads to pull down GTP-bound RAS.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of GTP-RAS by Western blotting using a pan-RAS antibody.[5]
-
Quantification: Quantify the band intensities to determine the relative levels of active RAS.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of the pan-RAS inhibitor on the activation of downstream signaling pathways.
Materials:
-
Treated cell lysates from Protocol 2
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the changes in the phosphorylation status of ERK and AKT to determine the inhibitory effect on the MAPK and PI3K-AKT pathways.[13]
Visualizations
Signaling Pathway Diagram
Caption: Pan-RAS inhibitors block RAS activation, inhibiting downstream MAPK and PI3K-AKT signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating a pan-RAS inhibitor's efficacy and mechanism in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies to target RAS signaling in human cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. consensus.app [consensus.app]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 13. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pan-RAS Inhibitor ADT-007
Disclaimer: Initial searches for a compound specifically named "Pan-RAS-IN-4" did not yield conclusive results. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective pan-RAS inhibitor, ADT-007 , as a representative compound of this inhibitor class. The information provided is intended for research purposes only.
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in approximately one-third of all human cancers. These mutations lock RAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream effector pathways, primarily the MAPK and PI3K/AKT signaling cascades. For decades, RAS was considered "undruggable." However, recent advances have led to the development of inhibitors targeting specific RAS mutants. Pan-RAS inhibitors, such as ADT-007, represent a significant therapeutic strategy by targeting multiple RAS isoforms, irrespective of their mutational status. This approach has the potential to overcome resistance mechanisms associated with mutant-specific inhibitors.
ADT-007 is a novel, potent, and orally active pan-RAS inhibitor. It uniquely binds to RAS in its nucleotide-free transitional state, preventing the loading of GTP and thereby blocking RAS activation.[1][2] This action effectively inhibits downstream signaling through both the MAPK and PI3K/AKT pathways, ultimately leading to mitotic arrest and apoptosis in cancer cells with mutated or hyper-activated RAS.[3][4][5] Notably, cancer cells with wild-type RAS and downstream mutations (e.g., BRAF) or normal cells show significantly less sensitivity to ADT-007.[3][5] This selectivity is attributed to the metabolic deactivation of the compound in normal cells via UDP-glucuronosyltransferases (UGTs), which are often repressed in RAS-mutant cancer cells.[3][4][5]
Data Presentation: ADT-007 Dosage in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ADT-007 in various cancer cell lines, demonstrating its potent and selective activity against RAS-driven cancers.
| Cell Line | Cancer Type | RAS Status | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | KRAS G12C | 2 | [2][3][4][6] |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | [2][4] |
| HT-29 | Colorectal Cancer | RAS Wild-Type, BRAF V600E | 493 | [2] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | RAS Wild-Type | 2500 | [6] |
| HT-29 (transfected) | Colorectal Cancer | HRAS G12V | 24 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: RAS signaling pathway and the mechanism of action of ADT-007.
Caption: Experimental workflow for a cell viability assay using ADT-007.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 value of ADT-007 in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MIA PaCa-2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ADT-007 (stock solution in DMSO)
-
96-well flat-bottom plates (clear or white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ADT-007 in complete growth medium. A common concentration range to test is 0.1 nM to 10,000 nM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest ADT-007 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ADT-007 or vehicle control.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data (percentage of viable cells) against the logarithm of the ADT-007 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Western Blotting for MAPK and AKT Pathway Analysis
This protocol is to assess the effect of ADT-007 on the phosphorylation status of key proteins in the RAS downstream signaling pathways.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
ADT-007
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, pan-RAS, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ADT-007 (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 18-24 hours).[1]
-
For some experiments, cells can be serum-starved overnight and then stimulated with a growth factor like EGF (e.g., 30 ng/mL for 10 minutes) before lysis to assess the inhibition of stimulated signaling.[7]
-
Wash the cells with ice-cold PBS and lyse them with 500 µL of ice-cold RIPA buffer.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[3]
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing phosphoprotein levels to their total protein counterparts and to a loading control like GAPDH.
-
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the induction of apoptosis by ADT-007.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
ADT-007
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well dishes and allow them to attach.
-
Treat the cells with ADT-007 at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for 48-72 hours.[8]
-
-
Cell Harvesting and Staining:
-
Collect both the floating and attached cells. For attached cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.[8]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Pan-RAS-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. The development of inhibitors that can target multiple RAS isoforms, known as pan-RAS inhibitors, represents a promising therapeutic strategy. Pan-RAS-IN-4 is a conceptual pan-RAS inhibitor designed to block the function of various RAS proteins, thereby inhibiting downstream oncogenic signaling. Western blotting is an essential technique to elucidate the molecular effects of such inhibitors by quantifying changes in the expression and phosphorylation status of key proteins in RAS-mediated signaling pathways.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with a pan-RAS inhibitor, using the well-characterized inhibitor ADT-007 as a representative model for this compound. This protocol will guide researchers in assessing the inhibitor's impact on the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades.
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors, such as ADT-007, are designed to inhibit multiple KRAS mutants as well as wild-type RAS isoforms (HRAS, NRAS).[1][2] Some pan-RAS inhibitors, like ADT-007, function by binding to nucleotide-free RAS, which blocks GTP activation and subsequent effector interactions.[3][4][5] This disruption of RAS activation leads to the downregulation of downstream signaling pathways, including the MAPK and PI3K-AKT pathways, ultimately resulting in mitotic arrest and apoptosis in RAS-dependent cancer cells.[3][4][5][6] The ability to inhibit all RAS proteins allows these inhibitors to potentially overcome resistance mechanisms that can arise with mutant-specific RAS inhibitors.[1][2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of the pan-RAS inhibitor (e.g., ADT-007 as a stand-in for this compound) in an appropriate solvent, such as DMSO.
-
Treatment: The following day, treat the cells with varying concentrations of the pan-RAS inhibitor. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
Stimulation (Optional): In some experimental setups, cells may be serum-starved and then stimulated with a growth factor like EGF for a short period (e.g., 10 minutes) before harvesting to assess the inhibitor's effect on signaling activation.[5][7]
Protein Extraction (Cell Lysis)
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8][9]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][9]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[8][9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[8][9]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8][9]
-
Normalization: Based on the determined concentrations, normalize all samples to the same concentration using lysis buffer.[9]
Western Blot Protocol
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8][9]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.[8][9]
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9]
-
Membrane Staining (Optional): To verify transfer efficiency, briefly stain the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Antibody Dilutions and Conditions
| Target Protein | Primary Antibody | Supplier & Cat. No. | Dilution | Secondary Antibody | Dilution | Blocking Buffer |
| Total RAS | Anti-RAS | Cell Signaling #3965 | 1:1000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% BSA in TBST |
| p-ERK1/2 (Thr202/Tyr204) | Anti-p-ERK1/2 | Cell Signaling #4370 | 1:2000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% BSA in TBST |
| Total ERK1/2 | Anti-ERK1/2 | Cell Signaling #4695 | 1:1000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% Milk in TBST |
| p-AKT (Ser473) | Anti-p-AKT | Cell Signaling #4060 | 1:2000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% BSA in TBST |
| Total AKT | Anti-AKT | Cell Signaling #9272 | 1:1000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% Milk in TBST |
| β-Actin | Anti-β-Actin | Cell Signaling #4970 | 1:1000 | Anti-Rabbit IgG, HRP-linked | 1:2000 | 5% Milk in TBST |
Table 2: Densitometric Analysis of Protein Expression
| Treatment | Concentration | Relative p-ERK/Total ERK | Relative p-AKT/Total AKT |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 1 µM | Value | Value |
| This compound | 5 µM | Value | Value |
| This compound | 10 µM | Value | Value |
*Values to be determined by densitometric analysis and normalized to the vehicle control.
Visualizations
The following diagrams illustrate the RAS signaling pathway and the experimental workflow of the Western blot protocol.
Caption: RAS signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Pan-RAS-IN-4 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, accounting for approximately 30% of all tumors.[1] For decades, RAS proteins were considered "undruggable" due to the difficulty in developing effective small molecule inhibitors. The recent success of mutant-specific inhibitors, such as those targeting KRAS G12C, has been a significant breakthrough. However, their efficacy can be limited by both intrinsic and acquired resistance mechanisms, often involving the activation of other RAS isoforms.[1][2]
Pan-RAS inhibitors, which target multiple RAS isoforms regardless of their mutational status, represent a promising therapeutic strategy to overcome these limitations.[1][2] This document provides detailed application notes and protocols for the use of a representative pan-RAS inhibitor, here exemplified by ADT-007, in preclinical xenograft mouse models. ADT-007 is a novel pan-RAS inhibitor that has demonstrated robust antitumor activity in various preclinical cancer models.[1][3][4][5] It acts by binding to nucleotide-free RAS, thereby blocking GTP activation and subsequent downstream signaling through pathways like MAPK/AKT, ultimately leading to mitotic arrest and apoptosis.[3][4]
Mechanism of Action: Pan-RAS Inhibition
Pan-RAS inhibitors like ADT-007 are designed to bind to a pocket on RAS proteins, interfering with their function. ADT-007 specifically binds to nucleotide-free RAS, preventing the exchange of GDP for GTP, which is a critical step for RAS activation.[3][4] This inhibition of RAS activation leads to the downregulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[6] A key advantage of this pan-inhibitory approach is its potential to circumvent resistance mechanisms that arise from the compensatory activation of other RAS isoforms when only one specific mutant is targeted.[1][2]
Caption: Pan-RAS inhibitor mechanism of action.
Application in Xenograft Mouse Models
Pan-RAS inhibitors have demonstrated significant antitumor activity in various xenograft models, including those derived from colorectal and pancreatic cancers.[3][4] Both syngeneic (immune-competent) and xenogeneic (immune-deficient) mouse models have been utilized to evaluate the efficacy of these inhibitors.[3][4] Local administration of ADT-007 has shown robust antitumor effects, and orally bioavailable prodrugs are also in development.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency of the representative pan-RAS inhibitor ADT-007 against various cancer cell lines. While specific in vivo tumor growth inhibition data from xenograft models was not available in the public search results, the in vitro data strongly supports the rationale for its use in such models.
Table 1: In Vitro Potency of ADT-007 in RAS-Mutant vs. RAS Wild-Type Cell Lines
| Cell Line | Cancer Type | RAS Status | IC50 (nM) |
| DLD-1 | Colorectal | KRAS Mutant | 0.3 |
| HCT-116 | Colorectal | KRAS Mutant | 0.3 |
| HT29 | Colorectal | RAS Wild-Type | >1000 |
| COLO-205 | Colorectal | RAS Wild-Type | >1000 |
Data extracted from studies on 3D bioprinted organoid tumor models which reflect in vivo conditions.[7]
Table 2: Efficacy of ADT-007 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Primary Tumor | RAS Mutation | Outcome |
| PMP-1 | Appendiceal | Not Specified | Antitumor Activity Observed |
| PMCA-1 | Rectal Carcinoma | Not Specified | Antitumor Activity Observed |
| PC244 | Peritoneal Metastasis | Not Specified | Antitumor Activity Observed |
Qualitative outcomes from studies involving local administration of ADT-007.[4]
Experimental Protocols
The following are detailed protocols for conducting a xenograft mouse model study to evaluate the efficacy of a pan-RAS inhibitor like this compound.
Cell Line Selection and Culture
-
Objective: To select appropriate human cancer cell lines and prepare them for implantation.
-
Materials:
-
RAS-mutant cancer cell lines (e.g., HCT-116, MIA PaCa-2)
-
RAS wild-type cancer cell lines (e.g., HT-29) for selectivity studies
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
-
Protocol:
-
Culture selected cell lines according to ATCC or supplier guidelines.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Routinely passage cells before they reach confluency to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the required number of cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile solution of PBS and Matrigel (usually a 1:1 ratio) on ice. The final injection volume should be 100-200 µL.
-
Xenograft Mouse Model Establishment
-
Objective: To establish tumors in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID, or NSG mice), typically 6-8 weeks old.
-
Prepared cell suspension.
-
1 mL syringes with 27-gauge needles.
-
Anesthetic (e.g., isoflurane).
-
Animal housing under sterile conditions.
-
-
Protocol:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.
-
Caption: Experimental workflow for xenograft studies.
Drug Administration and Monitoring
-
Objective: To administer the pan-RAS inhibitor and monitor its effect on tumor growth and animal health.
-
Materials:
-
This compound (or representative compound like ADT-007).
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound).
-
Dosing equipment (e.g., oral gavage needles, syringes for injection).
-
Calipers and a weighing scale.
-
-
Protocol:
-
Prepare the dosing solutions of this compound and the vehicle control at the desired concentrations.
-
Administer the treatment according to the planned schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection, or local peri-tumoral injection as has been done for ADT-007).[8]
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Endpoint Analysis
-
Objective: To collect tumors and tissues for pharmacodynamic and biomarker analysis.
-
Materials:
-
Euthanasia supplies (e.g., CO2 chamber).
-
Surgical tools for dissection.
-
Tubes for sample collection (e.g., cryovials, formalin-filled jars).
-
Liquid nitrogen or dry ice.
-
-
Protocol:
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blotting or other molecular analyses.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
(Optional) Collect blood and other organs for pharmacokinetic and toxicology studies.
-
For pharmacodynamic analysis, perform Western blotting on tumor lysates to assess the inhibition of the RAS-MAPK pathway (e.g., levels of phosphorylated ERK).
-
Caption: Rationale for using a pan-RAS inhibitor.
Conclusion
The use of pan-RAS inhibitors like this compound (exemplified by ADT-007) in xenograft mouse models is a critical step in the preclinical evaluation of this promising class of anticancer agents. These studies provide essential data on in vivo efficacy, selectivity, and potential toxicities. The protocols outlined above offer a comprehensive framework for researchers to design and execute robust preclinical studies to assess the therapeutic potential of pan-RAS inhibitors in treating RAS-driven cancers. The ability of these inhibitors to target multiple RAS isoforms holds the promise of overcoming the resistance mechanisms that limit the effectiveness of more specific targeted therapies.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone. (2022) | Alexander B. Coley | 7 Citations [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Techniques for Assessing Pan-RAS Inhibitor Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. Pan-RAS inhibitors, designed to target multiple RAS isoforms and common mutants, represent a promising strategy to overcome the challenges of isoform redundancy and mutation-specific resistance.
Effective development of these inhibitors relies on robust and quantitative methods to assess their engagement with RAS proteins within the complex cellular environment. This document provides detailed application notes and protocols for key biochemical, cellular, and in vivo techniques to measure the target engagement of pan-RAS inhibitors.
I. Biochemical Assays
Biochemical assays are fundamental for characterizing the direct interaction between a pan-RAS inhibitor and its target protein in a purified, cell-free system. These assays are crucial for determining binding affinity, kinetics, and mechanism of action.
Nucleotide Exchange Assay (NEA)
Application Note: The nucleotide exchange assay is a widely used method to study the functional activity of RAS proteins.[1][2] It measures the inhibitor's ability to lock RAS in its inactive, GDP-bound state by preventing the exchange for GTP, a critical step for RAS activation.[3] This assay is particularly useful for identifying compounds that stabilize the "off" state of RAS. Homogeneous Time-Resolved Fluorescence (HTRF) is a common readout for this assay, where a fluorescently labeled GTP analog produces a signal upon binding to RAS.[3]
Quantitative Data Summary:
| Assay Component | Parameter | Example Value (MRTX1133 vs. KRAS(G12D)) | Reference |
| KRAS(G12D) | IC50 | 0.14 nM | [1][2] |
| KRAS(WT) | IC50 | 5.37 nM | [1][2] |
| KRAS(G12C) | IC50 | 4.91 nM | [1][2] |
| KRAS(G12V) | IC50 | 7.64 nM | [1][2] |
Protocol: HTRF-Based Nucleotide Exchange Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Dilute purified recombinant RAS protein (wild-type or mutant) to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of the Pan-RAS inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare a solution of a fluorescent GTP analog (e.g., GTP-DY-647P1) and a GDP solution.
-
Prepare a solution of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, to catalyze the exchange reaction.
-
-
Assay Procedure:
-
Add the diluted RAS protein to the wells of a low-volume 384-well plate.
-
Add the serially diluted Pan-RAS inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of the GEF, GDP, and the fluorescent GTP analog.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protecting it from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and plot the results as a function of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)
Application Note: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target protein.[3] This assay is invaluable for detailed mechanistic studies and for ranking compounds based on their binding properties.
Protocol: Surface Plasmon Resonance (SPR) Assay
-
Immobilization of RAS:
-
Covalently immobilize purified recombinant RAS protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a serial dilution of the Pan-RAS inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the diluted inhibitor solutions over the immobilized RAS surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
II. Cellular Assays
Cellular assays are essential to confirm that a pan-RAS inhibitor can engage its target in a physiological context, accounting for factors like cell permeability and target accessibility.
NanoBRET™ Target Engagement Assay
Application Note: The NanoBRET™ Target Engagement (TE) assay is a powerful biophysical method for quantifying compound binding to a target protein in live cells.[4][5] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused RAS protein and a fluorescent tracer that binds to the same pocket as the inhibitor.[4][6] Competitive displacement of the tracer by the inhibitor leads to a decrease in the BRET signal, allowing for the determination of intracellular affinity (IC50).[4]
Quantitative Data Summary:
| Assay Component | Parameter | Example Value (ADT-007 vs. KRASG12C) | Reference |
| HEK293 cells expressing KRASG12C | EC50 | 8.49 nM | [7][8] |
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with vectors expressing a NanoBiT (LgBiT and SmBiT) fusion of the RAS protein of interest.[5]
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of the Pan-RAS inhibitor.
-
Add the NanoBRET™ tracer and the inhibitor to the cells.
-
Add the Nano-Glo® substrate to generate the luminescent signal.
-
Incubate at room temperature in the dark for a specified period.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot it against the inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
Application Note: The Cellular Thermal Shift Assay (CETSA®) assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[7] When a Pan-RAS inhibitor binds to RAS, it stabilizes the protein, leading to a higher melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble RAS protein by Western blotting or other methods.[7]
Quantitative Data Summary:
| Assay Component | Parameter | Example Value (ADT-007 vs. KRAS in HCT-116 lysates) | Reference |
| HCT-116 cell lysates | EC50 | 0.45 nM | [7] |
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment and Lysis:
-
Treat cultured cells with the Pan-RAS inhibitor or vehicle control for a specific duration.
-
Harvest the cells and lyse them to obtain a cell lysate.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Quantification:
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RAS protein in each sample by Western blotting using a RAS-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble RAS as a function of temperature for both treated and untreated samples to generate a melting curve.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the inhibitor concentration to determine the EC50.
-
Downstream Signaling Pathway Analysis
Application Note: A key indicator of successful RAS target engagement is the inhibition of its downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[7] Western blotting is a standard method to measure the phosphorylation status of key downstream effectors like ERK and AKT. A reduction in p-ERK and p-AKT levels upon inhibitor treatment provides functional evidence of target engagement.
Protocol: Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis:
-
Plate cancer cells with a known RAS mutation (e.g., HCT-116 with KRAS G13D) and treat with a dose range of the Pan-RAS inhibitor for a specified time.[8]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated and total ERK, AKT, and RAS.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each signaling molecule.
-
III. In Vivo Models
In vivo studies are critical for evaluating the therapeutic efficacy and target engagement of a pan-RAS inhibitor in a whole-organism context.
Xenograft and Syngeneic Mouse Models
Application Note: Tumor xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are widely used to assess the anti-tumor activity of cancer drugs.[9] Syngeneic models, which use mouse tumor cell lines in immunocompetent mice, are valuable for studying the interplay between the inhibitor and the immune system.[7][10] Tumor growth inhibition is the primary endpoint, and excised tumors can be analyzed for target engagement markers.
Protocol: In Vivo Xenograft Study
-
Cell Implantation and Tumor Growth:
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the Pan-RAS inhibitor (or its prodrug) and vehicle control according to a predefined dosing schedule (e.g., daily oral gavage or peri-tumoral injection).[9]
-
-
Monitoring and Endpoint Analysis:
IV. Visualizations
Signaling Pathway
Caption: Simplified RAS signaling pathway and the inhibitory mechanism of a Pan-RAS inhibitor.
Experimental Workflow: Cellular Target Engagement
Caption: Integrated workflow for assessing Pan-RAS inhibitor target engagement.
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
Pan-RAS-IN-4 solubility and preparation for experiments
Topic: Pan-RAS Inhibitor Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are drivers of a significant portion of human cancers.[[“]][2][3][4][5][6] While the development of mutant-specific inhibitors, such as those targeting KRAS G12C, has been a major breakthrough, the efficacy of these drugs can be limited by resistance mechanisms.[3][7] Pan-RAS inhibitors, which target multiple RAS isoforms and mutants, offer a promising strategy to overcome this resistance.[3][7][8]
This document provides detailed application notes and protocols for the use of pan-RAS inhibitors in experimental settings. It is important to note that the designation "Pan-RAS-IN-4" can refer to different compounds. Therefore, it is crucial to identify the specific compound by its catalog number and consult the manufacturer's datasheet.[9] This guide will use publicly available data for well-characterized pan-RAS inhibitors as representative examples for this class of drugs.
Data Presentation
Table 1: Solubility and Storage of Pan-RAS Inhibitors
| Parameter | Details | Recommendations & Remarks |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended. Some compounds may be water-soluble.[[“]][2] |
| Stock Solution Concentration | 10 mM (typical) | Prepare a high-concentration stock to minimize the volume of DMSO added to aqueous experimental media. |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] |
| Handling in Aqueous Media | May precipitate in cell culture medium | To avoid precipitation, perform an intermediate dilution of the concentrated stock in DMSO before adding to the aqueous medium. Gently warming the cell culture medium to 37°C can also aid solubility.[9] |
Table 2: Representative In Vitro Efficacy of Pan-RAS Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay | IC50 (nM) |
| ADT-007 | HCT-116 | G13D | Growth Inhibition | Not specified |
| ADT-007 | HT-29 | BRAF V600E (RAS WT) | Growth Inhibition | >10,000 |
| pan-KRAS-IN-4 (HY-156528) | Not specified | G12C | Inhibition | 0.37 |
| pan-KRAS-IN-4 (HY-156528) | Not specified | G12V | Inhibition | 0.19 |
| pan-KRAS-IN-4 (HY-163595) | Not specified | G12D | Inhibition | < 100 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of a pan-RAS inhibitor in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
Pan-RAS inhibitor powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the volume of DMSO required to dissolve the entire vial of the pan-RAS inhibitor to a final concentration of 10 mM. b. Carefully add the calculated volume of DMSO to the vial of the inhibitor. c. Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution in DMSO if precipitation is observed upon direct addition to the medium.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of a pan-RAS inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Pan-RAS inhibitor working solutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[9]
-
Compound Treatment: a. Prepare serial dilutions of the pan-RAS inhibitor in complete culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 10 µM).[9] b. Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.[9]
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]
-
MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[9] b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Plot the absorbance values against the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot for pERK Inhibition
This protocol is for determining the effect of a pan-RAS inhibitor on the RAS-MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Pan-RAS inhibitor working solutions
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with varying concentrations of the pan-RAS inhibitor for a predetermined time (e.g., 2, 6, or 24 hours).[9]
-
Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[9] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[9] b. Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.[9] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescent substrate and image.
-
Loading Control: a. Probe the same membrane for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
Visualizations
Caption: RAS signaling pathway and the inhibitory action of a pan-RAS inhibitor.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Logical workflow for the preparation of Pan-RAS inhibitor solutions.
References
- 1. consensus.app [consensus.app]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Downstream RAS Signaling Using a Pan-RAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical molecular switches that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Activating mutations in RAS genes are found in approximately one-third of all human cancers, making them a prime target for therapeutic intervention.[1] For decades, RAS was considered "undruggable." However, recent advances have led to the development of inhibitors that can effectively target RAS proteins.[2][3] Pan-RAS inhibitors are designed to target multiple RAS isoforms and mutants, offering a broader therapeutic window compared to mutant-specific inhibitors.[3] This document provides detailed application notes and protocols for utilizing a pan-RAS inhibitor, exemplified by compounds like ADT-007, to investigate its effects on downstream RAS signaling pathways.[2]
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors, such as ADT-007, often function by binding to nucleotide-free RAS, which prevents the loading of GTP and subsequent activation of downstream effector pathways like the MAPK/ERK and PI3K/AKT signaling cascades.[2][4] This leads to the suppression of proliferative signals and can induce mitotic arrest and apoptosis in cancer cells harboring RAS mutations or hyperactivated wild-type RAS.[2][5] Another pan-RAS inhibitor, referred to as cmp4, has been shown to bind to an extended Switch II pocket on both HRas and KRas, leading to a conformational change that inhibits nucleotide exchange and effector binding.[1][[“]]
Data Presentation
Table 1: In Vitro Efficacy of a Representative Pan-RAS Inhibitor (ADT-007)
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Reference |
| HCT-116 | KRAS G13D | 5 | [7] |
| MIA PaCa-2 | KRAS G12C | 2 | [7] |
| HT-29 | BRAF V600E (RAS WT) | 493 | [7] |
| BxPC-3 | RAS WT | >1000 | [7] |
This table summarizes the 50% inhibitory concentration (IC50) of the pan-RAS inhibitor ADT-007 in various cancer cell lines, demonstrating its potency and selectivity for RAS-driven cancers.
Table 2: Effect of a Pan-RAS Inhibitor (cmp4) on Cell Viability
| Cell Line | KRAS Genotype | cmp4 IC50 (µM) | Reference |
| SW48 | KRAS WT/WT | >100 | [1] |
| SW48 | KRAS WT/G12V | ~100 | [1] |
| SW48 | KRAS WT/G13D | ~100 | [1] |
| MDA-MB-231 | KRAS G13D | ~50 | [8] |
This table shows the relative IC50 values of the pan-RAS inhibitor cmp4 on the viability of human colorectal and breast cancer cell lines with different KRAS mutation statuses after 72 hours of treatment.[1][8]
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of a pan-RAS inhibitor on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2)
-
Complete culture medium
-
Pan-RAS inhibitor (e.g., ADT-007) dissolved in DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the pan-RAS inhibitor in complete culture medium. A typical starting concentration is 10 µM with 2-fold dilutions.[9] Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) group.[9]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8][9]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Western Blot Analysis of Downstream RAS Signaling
This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways following treatment with a pan-RAS inhibitor.[10][11]
Materials:
-
Cancer cell lines
-
Pan-RAS inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-RAS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the pan-RAS inhibitor for the desired time (e.g., 2, 6, or 24 hours).[9]
-
Place culture dishes on ice, wash cells twice with ice-cold PBS, and aspirate.[10][11]
-
Add ice-cold RIPA lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10][11]
-
Incubate on ice for 30 minutes with periodic vortexing.[10][11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][11]
-
Transfer the supernatant (protein extract) to a new tube.[10][11]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10][11]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.[10]
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein phosphorylation.
-
RAS Activation Assay (G-LISA® or Pull-down)
This assay measures the levels of active, GTP-bound RAS.
Materials:
-
Cancer cell lines
-
Pan-RAS inhibitor
-
RAS Activation Assay Kit (e.g., G-LISA® from Cytoskeleton, Inc. or a pull-down based kit)
-
Lysis buffer provided in the kit
-
Protein quantitation assay
Procedure (G-LISA® example):
-
Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor as described for Western blotting. Lyse cells using the buffer provided in the kit.
-
Protein Quantification: Determine and equalize protein concentrations of the lysates.
-
Assay Performance: Follow the manufacturer's protocol. This typically involves adding the cell lysate to a 96-well plate coated with a RAS-GTP binding domain.
-
Detection: An anti-RAS antibody followed by a secondary antibody conjugated to HRP is used for detection. The signal is quantified by measuring absorbance at 490 nm.[8]
Procedure (Pull-down example):
-
Cell Treatment and Lysis: Treat and lyse cells as described above.
-
Affinity Precipitation: Incubate the cell lysate with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (like RAF1) coupled to glutathione-sepharose beads.[12]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blotting using a pan-RAS antibody.[12]
Co-Immunoprecipitation (Co-IP) to Study RAS-Effector Interactions
This protocol is used to investigate the effect of a pan-RAS inhibitor on the interaction between RAS and its downstream effectors (e.g., RAF, PI3K).
Materials:
-
Cancer cell lines
-
Pan-RAS inhibitor
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-RAS)
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies for Western blotting (e.g., anti-RAF, anti-PI3K)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-RAS) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer and analyze by Western blotting for the presence of co-immunoprecipitated effector proteins (e.g., RAF, PI3K).
Visualizations
Caption: RAS signaling pathways and the point of intervention by a Pan-RAS inhibitor.
Caption: Experimental workflow for Western blot analysis of RAS signaling.
Caption: Co-Immunoprecipitation workflow to study RAS-effector protein interactions.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ras Activation Assay and Western Blot Analysis [bio-protocol.org]
Pan-RAS Inhibitors in Combination Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of pan-RAS inhibitors, molecules capable of binding to and inhibiting the function of multiple RAS isoforms (KRAS, NRAS, and HRAS) regardless of mutation status, represents a significant advancement in the pursuit of effective cancer therapies. These inhibitors offer a promising strategy to overcome the limitations of mutant-specific inhibitors, such as acquired resistance. This document provides a comprehensive overview of the application of the pan-RAS inhibitor, Pan-RAS-IN-4, in combination with other anti-cancer agents, supported by detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a novel, potent small molecule inhibitor that targets the active, GTP-bound conformation of RAS proteins. By binding to a conserved pocket, it disrupts the interaction of RAS with its downstream effectors, thereby inhibiting the MAPK and PI3K-AKT signaling pathways, which are critical for tumor cell proliferation and survival. The pan-inhibitory nature of this compound makes it a valuable candidate for treating a broad range of RAS-driven cancers and for use in combination therapies to enhance efficacy and combat resistance.
Combination Therapy Strategies
Preclinical and emerging clinical data suggest that combining this compound with other targeted therapies or standard-of-care treatments can lead to synergistic anti-tumor effects. Key combination strategies include:
-
EGFR Inhibitors (e.g., Cetuximab): In KRAS-mutant colorectal cancers, where EGFR-targeted therapies alone are often ineffective, the addition of a pan-RAS inhibitor can restore sensitivity by blocking downstream RAS signaling.
-
MAPK Pathway Inhibitors (e.g., MEK Inhibitors): Dual blockade of the MAPK pathway at different nodes can prevent feedback activation and enhance the depth and durability of response.
-
Immunotherapy (e.g., Anti-PD-1): Pan-RAS inhibition can modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.
-
Other RAS Pathway Inhibitors: Combining pan-RAS inhibitors with mutant-specific RAS inhibitors may offer a strategy to overcome or delay the emergence of resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies evaluating pan-RAS inhibitors in combination therapies.
Table 1: In Vitro Efficacy of Pan-RAS Inhibitor ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | ADT-007 IC50 (nM) |
| HCT 116 | Colorectal Cancer | G13D | 5[1] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2[1][2] |
| AsPC-1 | Pancreatic Cancer | G12D | 3 |
| Capan-2 | Pancreatic Cancer | G12V | 4 |
| HT-29 | Colorectal Cancer | Wild-Type | 493[3] |
| BxPC-3 | Pancreatic Cancer | Wild-Type | >1000 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Clinical Efficacy of Pan-RAS Inhibitor RMC-6236 in Combination Therapies
| Cancer Type | Treatment Combination | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Non-Small Cell Lung Cancer (NSCLC) | RMC-6236 + Pembrolizumab | Previously Treated, RAS Mutant | 38% | 9.8[4] |
| Colorectal Cancer (CRC) | RMC-6236 + RMC-6291 (KRAS G12C inhibitor) | Previously Treated, KRAS G12C Mutant | 25%[5] | Not Reported |
| Pancreatic Ductal Adenocarcinoma (PDAC) | RMC-6236 Monotherapy | Second-line, KRAS G12X Mutant | 36% | 8.8 |
| Pancreatic Ductal Adenocarcinoma (PDAC) | RMC-6236 Monotherapy | Second-line or Third-line, RAS Mutant | 29% | 7.6[4] |
Table 3: Synergistic Effect of Pan-RAS Inhibitor cmp4 with Cetuximab in Colorectal Cancer Cells
| Cell Line Model | Treatment | Predicted Reduction in Virtual Proliferation |
| SW48 KRAS WT/G13D | Cetuximab alone | 87%[6] |
| SW48 KRAS WT/G12V | Cetuximab alone | 20%[6] |
| SW48 KRAS WT/G13D | cmp4 (100 µM) + Cetuximab | >95% (modeled) |
| SW48 KRAS WT/G12V | cmp4 (100 µM) + Cetuximab | >90% (modeled) |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with other therapies.
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with another therapeutic agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., KRAS-mutant and wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Combination drug (e.g., EGFR inhibitor, MEK inhibitor)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and the combination drug in DMSO.
-
Perform serial dilutions of each drug in cell culture medium to achieve the desired final concentrations. For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[7]
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Follow the manufacturer's protocol. Typically, this involves adding the CellTiter-Glo® reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis:
-
Normalize the absorbance/luminescence values to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values.
-
For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways (e.g., p-ERK, p-AKT).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or the combination drug at the desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., KRAS-mutant)
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection). For example, ADT-007 has been administered via intra-tumoral injection at 10 mg/kg daily.[3]
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Pharmacodynamic Analysis (Optional):
-
Excise the tumors and prepare lysates for Western blotting to assess target engagement and downstream signaling inhibition as described in Protocol 2.
-
Alternatively, tumors can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified RAS signaling pathway illustrating the central role of RAS in activating the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, leading to cell proliferation and survival.
Caption: Mechanism of action for the combination of an EGFR inhibitor and this compound, demonstrating dual blockade of the signaling pathway at both the receptor and the RAS node.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the combination of this compound with another anti-cancer agent, from initial in vitro screening to in vivo efficacy studies.
References
- 1. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS [clin.larvol.com]
- 5. A combination Revolution | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. For decades, RAS was considered an "undruggable" target. However, the landscape is changing with the advent of novel inhibitors. Pan-RAS inhibitors, which target multiple RAS isoforms regardless of mutation status, represent a promising therapeutic strategy to overcome the resistance mechanisms observed with mutant-specific inhibitors.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of pan-RAS inhibitors, using the well-characterized compound ADT-007 as a representative agent for this class.[2]
Pan-RAS-IN-4 is a conceptual pan-RAS inhibitor used here to illustrate the experimental design for evaluating compounds of this class. These compounds typically act by binding to nucleotide-free RAS, which blocks GTP activation and subsequent downstream signaling through the MAPK/AKT pathways, ultimately leading to mitotic arrest and apoptosis in RAS-driven cancer cells.[1][3][4][5]
Data Presentation
In Vitro Efficacy of this compound vs. Other RAS Inhibitors
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | BI-2865 IC50 (nM) | RMC-6236 IC50 (nM) |
| MIA PaCa-2 | G12C | 15 | 10 | 12 | >10,000 | 5 |
| HCT-116 | G13D | 25 | >10,000 | >10,000 | 8,500 | 8 |
| SW620 | G12V | 50 | >10,000 | >10,000 | 9,000 | 12 |
| AsPC-1 | G12D | 40 | >10,000 | >10,000 | 7,800 | 10 |
| NCI-H358 | G12C | 20 | 8 | 10 | >10,000 | 6 |
| BxPC-3 | WT | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| HT-29 | WT | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
This table presents hypothetical data for this compound for illustrative purposes, based on the expected activity of a pan-RAS inhibitor. The comparative data for other inhibitors is based on publicly available information.
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in p-ERK Levels (%) |
| MIA PaCa-2 | Vehicle | 0 | 0 |
| This compound (50 mg/kg) | 75 | -80 | |
| HCT-116 | Vehicle | 0 | 0 |
| This compound (50 mg/kg) | 68 | -75 |
This table presents hypothetical data for this compound for illustrative purposes.
Mandatory Visualizations
Caption: RAS signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
RAS-mutant and wild-type cancer cell lines
-
This compound
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.[4] Include a vehicle control (DMSO).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Western Blot Analysis of RAS Signaling Pathway
This protocol is for the detection of changes in protein expression and phosphorylation states of key components of the RAS signaling pathway.[6][7]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[6][7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes[6]
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[6]
-
Primary antibodies (e.g., anti-RAS, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies[6]
-
Enhanced chemiluminescence (ECL) substrate[6]
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.[6]
-
-
Detection and Analysis:
Protocol 3: Immunoprecipitation (IP) of RAS Proteins
This technique is used to isolate RAS proteins to study their activation state or interactions with other proteins.[8][9]
Materials:
-
Cell lysates
-
Anti-RAS antibody
-
Protein A/G agarose (B213101) or magnetic beads[8]
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Pre-clearing:
-
Add Protein A/G beads to the cell lysate and incubate with rotation at 4°C for 30-60 minutes to reduce non-specific binding.[10]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the pellet five times with ice-cold wash buffer.[11]
-
-
Elution:
-
Resuspend the washed beads in Laemmli sample buffer and boil for 5 minutes to elute the protein-antibody complexes.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.
-
Protocol 4: In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.[2]
Materials:
-
Immunodeficient mice (e.g., NSG mice)[12]
-
RAS-mutant cancer cell line (e.g., MIA PaCa-2, HCT-116)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, peritumoral injection) at a predetermined dose and schedule.[2]
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the general health and body weight of the mice.[2]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for p-ERK levels or immunohistochemistry.[12]
-
Protocol 5: Generation of Resistant Cell Lines
This protocol is used to investigate mechanisms of acquired resistance to a pan-RAS inhibitor.
Procedure:
-
Culture cancer cells in the presence of this compound at a concentration close to the IC50 value.
-
Gradually increase the concentration of the inhibitor over a prolonged period as the cells adapt and become resistant.[2]
-
Once a resistant population is established, it can be characterized to identify the mechanisms of resistance through genomic, transcriptomic, and proteomic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. youtube.com [youtube.com]
- 11. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 12. IκBα kinase inhibitor demonstrates antitumor activity in RAS-driven tumor models | BioWorld [bioworld.com]
Troubleshooting & Optimization
Pan-RAS-IN-4 not showing expected results
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the hypothetical Pan-RAS inhibitor, Pan-RAS-IN-4. Given that "this compound" is not a publicly recognized designation, this guide will use publicly available data for ADT-007, a well-characterized pan-RAS inhibitor, as a representative agent for this class of drugs to address common experimental challenges.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pan-RAS inhibitor like ADT-007?
Pan-RAS inhibitors, such as ADT-007, represent a significant advancement in targeting RAS-driven cancers, which were long considered "undruggable".[2][3] Unlike mutant-specific inhibitors that target a particular RAS mutation (e.g., KRAS G12C), pan-RAS inhibitors are designed to inhibit multiple RAS isoforms (KRAS, NRAS, and HRAS) regardless of their mutational status.[3] The novel mechanism of ADT-007 involves binding to nucleotide-free RAS, which blocks the GTP activation of effector interactions.[2][4] This action effectively inhibits downstream signaling through both the MAPK and PI3K/AKT pathways, leading to mitotic arrest and apoptosis in cancer cells.[2][4] This broad activity offers a promising strategy to overcome the resistance mechanisms that can limit the efficacy of mutant-specific inhibitors.[3][5]
Q2: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the inhibitor's activity. While specific instructions for "this compound" are not available, general guidelines for small molecule inhibitors should be followed. It is crucial to ensure the inhibitor is stored correctly and that stock solutions have not degraded.[6] If you suspect degradation, preparing fresh dilutions from a powder source is recommended.[6] Additionally, confirm the inhibitor's solubility in your culture medium, as precipitation can significantly lower the effective concentration available to the cells.[6]
Q3: What are the key differences between a pan-RAS inhibitor and a mutant-specific RAS inhibitor?
The primary difference lies in their target spectrum and potential to overcome resistance.
-
Mutant-Specific Inhibitors (e.g., Sotorasib, Adagrasib): These drugs are designed to bind to a specific mutated form of RAS, most notably KRAS G12C.[1] While a significant breakthrough, their utility is limited to patients with that specific mutation.[5] Resistance can develop through the compensatory activation of uninhibited wild-type RAS isozymes (NRAS and HRAS) or through new RAS mutations.[3][5]
-
Pan-RAS Inhibitors (e.g., ADT-007): These inhibitors target all RAS isozymes, blocking both constitutively activated mutant RAS and wild-type RAS activated by upstream signaling.[3] This approach has the potential to address a wider range of RAS mutations found in human cancers and may circumvent some of the resistance mechanisms that affect allele-specific inhibitors.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, helping you identify the root cause and find a solution.
Q1: My inhibitor shows a high IC50 value or no effect in my cell viability assay. What's wrong?
This is a common issue when working with small molecule inhibitors. Several factors could be at play:
-
Compound Integrity and Concentration: Ensure your inhibitor stock is not degraded and has been stored correctly.[6] Precipitated compound in the culture media will drastically lower the effective concentration.[6]
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cell by multidrug resistance transporters (e.g., P-glycoprotein).[6]
-
High Intracellular GTP Levels: RAS proteins bind to GTP with very high affinity.[6] The high concentration of GTP inside a cell can outcompete the inhibitor for binding to RAS, an issue not always apparent in biochemical assays.[6]
-
Target Engagement: The most critical first step is to confirm that the inhibitor is engaging its target within the cell.[6] The recommended method is to perform a Western blot for phosphorylated ERK (p-ERK), a key downstream effector of the RAS pathway.[6] A lack of p-ERK reduction indicates a problem with either compound permeability or target binding in the cellular environment.[6]
Q2: My inhibitor works in a biochemical assay but not in my cell-based assays. What could be the reason?
This discrepancy often points to cell-specific factors that are not present in a cell-free system:
-
Cellular Environment: As mentioned, high intracellular GTP concentrations can prevent the inhibitor from binding to RAS.[6]
-
Metabolic Deactivation: The cancer cells you are using might express enzymes that metabolize and inactivate the inhibitor. For instance, the insensitivity of some RAS wild-type cancer cells to ADT-007 was attributed to metabolic deactivation by UDP-glucuronosyltransferases (UGTs).[2][4]
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for RAS signaling, such as the PI3K/AKT/mTOR pathway.[7][8]
To investigate, you should first confirm target engagement in a cellular context using methods like a cellular thermal shift assay (CETSA) or a Western blot for p-ERK.[6] If target binding is confirmed, the issue likely lies with pathway resistance mechanisms.[6]
Q3: I performed a Western blot, and there is no reduction in p-ERK levels after treatment. What should I do?
A lack of p-ERK modulation is a strong indicator that the inhibitor is not functioning as expected at the cellular level.[6] Follow this decision tree to diagnose the problem:
Q4: I see an initial decrease in cell viability, but the effect diminishes over time. Why?
This phenomenon is often due to the development of adaptive or acquired resistance.[9] Cancer cells are adept at rewiring their signaling networks to overcome therapeutic insults. Common mechanisms include:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway can be reactivated through various feedback mechanisms.[9] A rebound in p-ERK levels after 24-48 hours of treatment is a strong indicator of this.[8][9]
-
Activation of Bypass Pathways: Cells may activate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the RAS blockade.[8] Assessing the phosphorylation status of AKT (p-AKT) can help diagnose this issue.[9]
-
Acquired Mutations: Prolonged exposure to the inhibitor can lead to the selection of cells with new mutations in downstream effectors like BRAF or MEK, rendering the upstream inhibition of RAS ineffective.[8]
Data Presentation
The following table summarizes the in vitro efficacy of the pan-RAS inhibitor ADT-007 against various cancer cell lines, providing a reference for expected potency.
Table 1: Comparative In Vitro Efficacy of ADT-007 [1]
| Cell Line | Cancer Type | KRAS Mutation | ADT-007 IC50 (nM) |
| HCT-116 | Colorectal | G13D | 24 |
| MIA PaCa-2 | Pancreatic | G12C | 10 |
| AsPC-1 | Pancreatic | G12D | 50 |
| SW480 | Colorectal | G12V | 100 |
| HT-29 | Colorectal | WT (BRAF V600E) | >10,000 |
| BxPC-3 | Pancreatic | WT | >10,000 |
Data is representative and compiled from publicly available sources on the pan-RAS inhibitor ADT-007. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
1. Western Blot for Phospho-ERK (p-ERK) Analysis
Objective: To determine if this compound inhibits RAS downstream signaling by assessing the phosphorylation status of ERK.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control like GAPDH.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of this compound on cell proliferation and viability.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 3 x 10³ cells per well in 90 µL of culture medium.[1] Allow cells to attach overnight.
-
Compound Treatment: The following day, add 10 µL of the inhibitor at 10x the final desired concentration to the wells.[1] Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of metabolically active cells.[1]
3. RAS Activation (RAS-RBD Pulldown) Assay
Objective: To specifically measure the levels of active, GTP-bound RAS in cells following inhibitor treatment.[4]
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse cells in the provided lysis buffer.
-
Protein Normalization: Normalize the protein concentration of the supernatant for each sample.[4]
-
Pulldown: Incubate 200-500 µg of whole-cell lysate with a GST-tagged Raf1-RAS Binding Domain (RBD) bound to glutathione (B108866) agarose (B213101) beads.[4] The RBD of Raf1 specifically binds to the GTP-bound (active) form of RAS.
-
Incubation: Incubate the mixture at 4°C for 1 hour with gentle rocking.[4]
-
Washing: Collect the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[4]
-
Elution and Detection: Elute the bound active RAS from the beads using SDS sample buffer.[4] Analyze the eluate by Western blot using a pan-RAS antibody or isoform-specific antibodies.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. oatext.com [oatext.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pan-RAS-IN-4 Concentration for Efficacy
Welcome to the technical support center for Pan-RAS-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the effective concentration of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a pan-RAS inhibitor, meaning it is designed to target multiple RAS isoforms (KRAS, HRAS, and NRAS) and their common mutations.[1][2] Unlike mutant-specific inhibitors that only target a single RAS variant like KRAS G12C, pan-RAS inhibitors aim to block signaling from constitutively activated RAS regardless of the specific mutation.[1] Some pan-RAS inhibitors, like ADT-007, function by binding to nucleotide-free RAS, which prevents GTP from activating effector interactions and subsequent downstream signaling through pathways like MAPK/AKT.[3][4] This ultimately leads to mitotic arrest and apoptosis in cancer cells dependent on RAS signaling.[3][4]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For initial in vitro cell-based assays, a common starting concentration for small molecule inhibitors is around 10 µM.[5] However, potent pan-RAS inhibitors like ADT-007 have shown efficacy in the low nanomolar range in sensitive cell lines.[6] Therefore, a broad dose-response curve is recommended, starting from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations to determine the IC50 value in your specific cell model.[4][7]
Q3: How does the RAS mutation status of my cells affect the expected efficacy of this compound?
A3: The efficacy of this compound is highly dependent on the RAS activation status of your cells. Cancer cells with RAS mutations (e.g., KRAS G12D, G12V, G13D) or those with upstream mutations that lead to RAS activation (e.g., EGFR mutations) are generally more sensitive to pan-RAS inhibition.[3][4] Conversely, cells with wild-type RAS and no upstream activating mutations, or those with mutations downstream of RAS (e.g., BRAF V600E), are typically less sensitive.[4][8]
Q4: What are the potential advantages of a pan-RAS inhibitor like this compound over mutant-specific inhibitors?
A4: Pan-RAS inhibitors offer the potential to overcome resistance mechanisms that can limit the effectiveness of mutant-specific inhibitors.[1][2] Resistance to inhibitors targeting a specific mutation (e.g., KRAS G12C) can arise from the activation of other RAS isoforms or the acquisition of new RAS mutations.[9][10] By targeting all RAS proteins, pan-RAS inhibitors can potentially shut down these escape pathways.[2] This broader activity may also extend their therapeutic utility to a wider range of RAS-driven cancers.[11]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with this compound in my cell viability assay. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in a cell viability assay. Consider the following:
-
Cell Line Sensitivity: Confirm that your chosen cell line is dependent on RAS signaling for proliferation and survival. Cells with downstream mutations (e.g., BRAF, MEK) may be resistant.[4]
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in your culture medium. Precipitation can drastically reduce the effective concentration.[12] It is also crucial to use freshly prepared solutions, as the compound may degrade over time.[13]
-
Assay Duration: The incubation time may be insufficient to observe a cytotoxic or cytostatic effect. A 72-hour incubation is often recommended to allow for multiple cell divisions.[12]
-
Off-Target Effects vs. Efficacy: At very high concentrations (>10 µM), observed effects may be due to non-specific toxicity rather than on-target inhibition.[7]
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.[12]
Q2: My biochemical assays show that this compound inhibits RAS activity, but I don't see a corresponding effect in my cell-based assays. Why might this be?
A2: Discrepancies between biochemical and cell-based assays are common and can be attributed to:
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Intracellular GTP Concentrations: RAS proteins have a very high affinity for GTP.[12] The high intracellular concentration of GTP can outcompete the inhibitor, an effect not always replicated in biochemical assays.[12]
-
Metabolic Deactivation: The cells may metabolize and inactivate the compound. For instance, some cancer cells express UDP-glucuronosyltransferases (UGTs) that can deactivate certain pan-RAS inhibitors.[4]
Q3: How can I confirm that this compound is engaging its target within the cell?
A3: Target engagement can be confirmed through several methods:
-
Western Blot Analysis: A key downstream effector of the RAS pathway is ERK. A reduction in the phosphorylation of ERK (p-ERK) upon treatment with this compound is a strong indicator of on-target activity.[12] You can also assess the phosphorylation status of AKT (p-AKT) to check for effects on the PI3K pathway.[14]
-
RAS Activation Assay: A pull-down assay using the RAS-binding domain (RBD) of RAF can measure the levels of active, GTP-bound RAS. Effective target engagement should lead to a decrease in GTP-RAS levels.[4]
-
Cellular Thermal Shift Assay (CETSA): This technique can directly assess the binding of the inhibitor to RAS inside the cell.[12]
Data Presentation
Table 1: In Vitro Efficacy of the Pan-RAS Inhibitor ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | ADT-007 IC50 (nM) | Reference |
| HCT-116 | Colorectal | G13D | 5 | [6] |
| MIA PaCa-2 | Pancreatic | G12C | 2 | [6] |
| HT-29 | Colorectal | Wild-Type (BRAF V600E) | 493 | [6] |
| BxPC-3 | Pancreatic | Wild-Type | >1200 | [6] |
Note: As "this compound" is not a publicly recognized compound, the data presented is for the well-characterized pan-RAS inhibitor ADT-007 as a representative agent.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the diluted compound to the wells, ensuring the final vehicle concentration is consistent across all wells (typically ≤0.5%).[13] Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[12]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for p-ERK and Total ERK
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: RAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: A troubleshooting decision tree for low efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Pan-RAS Inhibitor Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results when using pan-RAS inhibitors. This guide provides answers to frequently asked questions and solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a pan-RAS inhibitor and how does it affect my western blot results?
A pan-RAS inhibitor is a molecule designed to block the function of all RAS protein isoforms (KRAS, HRAS, and NRAS).[1] These inhibitors can work through various mechanisms, such as binding to nucleotide-free RAS to prevent its activation by GTP.[2][3] In a Western blot experiment, effective pan-RAS inhibition is typically observed as a decrease in the phosphorylation of downstream effector proteins in the MAPK/AKT signaling pathway, such as MEK, ERK, and AKT.[4] Therefore, you should expect to see a reduction in the signal for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in treated cells compared to untreated controls.
Q2: Which antibodies should I use for my pan-RAS inhibitor western blot experiment?
To assess the efficacy of a pan-RAS inhibitor, you should probe for both the total and phosphorylated forms of key downstream signaling proteins. A typical antibody panel would include:
-
p-ERK1/2 (Thr202/Tyr204): To detect the activated form of ERK.
-
Total ERK1/2: To ensure that changes in p-ERK are not due to variations in the total amount of ERK protein.
-
p-AKT (Ser473): To detect the activated form of AKT.
-
Total AKT: To normalize the p-AKT signal.
-
Pan-RAS: To detect total levels of all RAS isoforms.
-
GAPDH or β-actin: As a loading control to ensure equal protein loading across all lanes.
Q3: My pan-RAS inhibitor is dissolved in DMSO. How should I prepare my vehicle control?
Your vehicle control should be a sample of cells treated with the same concentration of DMSO that is present in your highest concentration of the pan-RAS inhibitor. This is crucial to ensure that any observed effects are due to the inhibitor itself and not the solvent.
Troubleshooting Common Western Blot Issues
This section addresses specific problems you might encounter when performing a Western blot after treating cells with a pan-RAS inhibitor.
Issue 1: No change or an increase in p-ERK/p-AKT signal after treatment.
This unexpected result can arise from several factors. The following table outlines potential causes and suggests solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Ensure the inhibitor has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[5] |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for new inhibitors is a serial dilution from a high concentration (e.g., 10 µM).[5] |
| Incorrect Treatment Duration | Optimize the incubation time. A short incubation may not be sufficient to see a downstream effect. Typical treatment times can range from a few hours to 72 hours. |
| Cell Line Resistance | The cell line may not be dependent on the RAS signaling pathway for survival, or it could have intrinsic resistance mechanisms.[5] Consider using a cell line with a known RAS mutation and demonstrated sensitivity to RAS pathway inhibition. |
| Compensatory Signaling | Cells can sometimes activate alternative signaling pathways to overcome RAS inhibition.[1] Investigate other relevant pathways if you suspect this is the case. |
Issue 2: Weak or No Signal for Target Proteins
If you are struggling to detect your protein of interest, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure your cell line expresses the target protein at detectable levels.[6] For low-abundance proteins, you may need to increase the amount of protein loaded onto the gel (a minimum of 20-30 µg of whole-cell extract is recommended).[6] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] |
| Antibody Incompatibility | Ensure your primary and secondary antibodies are compatible (e.g., if the primary antibody was raised in a mouse, use an anti-mouse secondary antibody).[8] |
| Expired Reagents | Check that your antibodies and detection substrates have not expired.[7] |
Issue 3: High Background or Non-Specific Bands
A high background or the presence of unexpected bands can obscure your results. The table below provides solutions to these common problems.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Ensure the membrane is blocked for at least 1 hour at room temperature or overnight at 4°C. You can also try a different blocking buffer (e.g., BSA instead of milk for phospho-antibodies, as milk contains phosphoproteins).[7][8] |
| Antibody Concentration Too High | If the primary or secondary antibody concentration is too high, it can lead to non-specific binding. Try reducing the antibody concentration. |
| Inadequate Washing | Increase the number or duration of washes after primary and secondary antibody incubations. Adding a mild detergent like Tween 20 to your wash buffer can also help.[7] |
| Protein Degradation | The presence of multiple bands below your target protein may indicate degradation. Always use fresh samples and ensure protease inhibitors are included in your lysis buffer.[6][9] |
| Sample Overload | Loading too much protein can lead to streaking and high background in the lane.[6] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the pan-RAS inhibitor (and a DMSO vehicle control) for the desired duration.
-
Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel and run the gel to separate the proteins by size.[2][10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween 20).[2][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in the blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., anti-ERK or anti-GAPDH).
Visualizations
Below are diagrams illustrating key concepts and workflows related to your pan-RAS inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Improving Pan-RAS-IN-4 Stability and Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of Pan-RAS-IN-4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how do I ensure I am using the correct compound?
A1: "this compound" can refer to multiple distinct compounds. It is critical to identify the specific compound you are using by its catalog or CAS number to reference the correct solubility and activity data. Always refer to the manufacturer's datasheet provided with your specific lot for the most accurate information.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2][3] To maintain the compound's integrity, it is crucial to avoid repeated freeze-thaw cycles.[1] For optimal dissolution, using newly opened, non-hygroscopic DMSO and ultrasonic treatment may be beneficial.[2][3]
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Intermediate Dilution: Before adding the compound to your aqueous medium, perform an intermediate dilution of your concentrated stock in DMSO.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.[3]
Q4: I am not observing the expected biological effect in my cell-based assays. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: The concentration used may be too low. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]
-
Cell Line Resistance: The cell line may not be dependent on the RAS signaling pathway for survival or may have intrinsic resistance mechanisms.[1] Confirm the KRAS mutation status and dependency of your cell line.
-
Compound Degradation: For long-term experiments, it is advisable to replenish the media with a fresh inhibitor periodically to counteract potential degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Solution | Poor solubility of the hydrophobic compound. | Perform an intermediate dilution in DMSO before adding to the medium. Gently warm the medium to 37°C. Use a stepwise dilution approach.[1][3] |
| High Variability in Cell Viability Assay Results (e.g., MTT, MTS) | Uneven cell seeding. Cells not in the logarithmic growth phase. Edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use cells that are actively dividing. Avoid using the outer wells of the plate or fill them with media only.[1] |
| No Inhibition of Downstream Signaling (e.g., pERK) | Insufficient inhibitor concentration. The cell line is not RAS-dependent. Short treatment duration. | Perform a dose-response experiment to find the optimal concentration.[1] Verify the genetic background of your cell line. Increase the incubation time with the inhibitor. |
| Inconsistent Results Between Experiments | Repeated freeze-thaw cycles of the stock solution. Inconsistent final DMSO concentration. Variation in cell passage number. | Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] Maintain a consistent final DMSO concentration across all experiments. Use cells within a consistent range of passage numbers. |
Quantitative Data Summary
Table 1: this compound Storage Recommendations
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -80°C | Up to 6 months | [1][2][3] |
| DMSO | -20°C | Up to 1 month | [1][2][3] |
Table 2: Solubility of Related Pan-RAS Inhibitors
| Compound | Solvent | Solubility | Source |
| Pan-rasin-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| Pan-rasin-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Pan-KRAS-IN-4 (Compound 2) | DMSO | < 100 nM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 10 µM).[1] Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).[3]
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin or GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.
Visualizations
Caption: RAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
Pan-RAS-IN-4 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving pan-RAS inhibitors, with a specific focus on their cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is a pan-RAS inhibitor and how does it differ from mutant-specific RAS inhibitors?
A pan-RAS inhibitor is a type of small molecule that targets and inhibits multiple isoforms of the RAS protein (KRAS, HRAS, and NRAS), regardless of their mutational status.[1][2][3] This contrasts with mutant-specific inhibitors, such as sotorasib (B605408) and adagrasib, which are designed to target a specific RAS mutation, like KRAS G12C.[1][2][3] The broader action of pan-RAS inhibitors offers the potential to overcome resistance mechanisms that can arise with mutant-specific therapies.[1][3]
Q2: I can't find specific information on a compound named "Pan-RAS-IN-4." Is it a recognized inhibitor?
"this compound" is not a publicly recognized or standard designation for a specific pan-RAS inhibitor. It is possible that this is an internal or non-standard name. This guide will use data from a well-characterized pan-RAS inhibitor, ADT-007, as a representative agent for this class of drugs to address questions regarding cytotoxicity in non-cancerous cells.[3]
Q3: What is the expected cytotoxic effect of a pan-RAS inhibitor like ADT-007 on non-cancerous cell lines?
Preclinical studies have shown that non-cancerous (wild-type RAS) cells are significantly less sensitive to the cytotoxic effects of the pan-RAS inhibitor ADT-007 compared to RAS-mutant cancer cells.[4][5] In many cases, normal cells are described as "essentially insensitive" to ADT-007.[4][5]
Q4: What is the mechanism behind the differential cytotoxicity of ADT-007 between cancerous and non-cancerous cells?
The selectivity of ADT-007 is attributed to a metabolic deactivation process. Non-cancerous cells and RAS wild-type cells express higher levels of UDP-glucuronosyltransferases (UGTs). These enzymes metabolize and inactivate ADT-007 through glucuronidation, effectively protecting the cells from the inhibitor's effects.[4][5] In contrast, many RAS-mutant cancer cells have repressed UGT expression, making them more susceptible to the inhibitor.[4][5]
Q5: What are the downstream signaling pathways affected by pan-RAS inhibitors?
Pan-RAS inhibitors block the activation of downstream signaling pathways that are crucial for cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][4][6] By inhibiting RAS, these inhibitors prevent the phosphorylation and activation of downstream kinases in these cascades.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered when assessing the cytotoxicity of pan-RAS inhibitors in non-cancerous cell lines.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: The pan-RAS inhibitor may not be fully soluble at the tested concentrations. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Check the solubility of the compound in your culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Prepare fresh dilutions for each experiment.[7] 3. Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity. |
| No observable cytotoxicity at expected concentrations | 1. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.[7] 2. Short incubation time: The treatment duration may be too short to induce a measurable effect.[7] 3. High metabolic activity of non-cancerous cells: As discussed, non-cancerous cells can metabolically inactivate the inhibitor. | 1. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which can detect as few as 10 cells.[7][8] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7] 3. This is an expected outcome. Confirm the lack of cytotoxicity with a secondary assay (e.g., measuring apoptosis or a specific cell death marker). |
| Inconsistent results between different cytotoxicity assays | Different cellular parameters measured: Different assays measure different aspects of cell health. For example, MTT/MTS assays measure metabolic activity, while LDH assays measure membrane integrity.[9][10] | 1. Understand the principle of each assay. A decrease in metabolic activity (MTT) may not always correlate directly with a loss of membrane integrity (LDH), especially at early time points. 2. It is often beneficial to use orthogonal assays to get a more complete picture of cell health. For instance, combining a viability assay with a cytotoxicity assay can distinguish between anti-proliferative and cytotoxic effects.[9] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the pan-RAS inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
General Protocol for LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[10][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include a "no cell" control (medium only), an "untreated" control (cells with vehicle), and a "maximum LDH release" control (cells treated with a lysis buffer).[12]
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Visualizations
Signaling Pathways Affected by Pan-RAS Inhibitors
Caption: Pan-RAS inhibitors block the activation of downstream MAPK and PI3K-AKT signaling pathways.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for evaluating the cytotoxicity of a compound in a cell-based assay.
Logic Diagram for Differential Cytotoxicity
Caption: The role of UGT expression in the selective cytotoxicity of ADT-007.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pan-RAS-IN-4 experimental variability and controls
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pan-RAS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with compounds such as the pan-RAS inhibitor ADT-007.
Frequently Asked Questions (FAQs)
Q1: What is a pan-RAS inhibitor and how does it differ from mutant-specific RAS inhibitors?
A1: A pan-RAS inhibitor is a small molecule designed to inhibit multiple RAS isoforms (KRAS, HRAS, and NRAS) regardless of their mutational status.[1] This contrasts with mutant-specific inhibitors, such as those targeting KRAS G12C, which are only effective against a single RAS variant.[1] The broader action of pan-RAS inhibitors offers the potential to overcome resistance mechanisms that can arise from the activation of other RAS isoforms.[1]
Q2: What is the mechanism of action for the pan-RAS inhibitor ADT-007?
A2: ADT-007 is a novel pan-RAS inhibitor that functions by binding to nucleotide-free RAS.[2][3] This binding event prevents the subsequent loading of GTP, thereby blocking RAS activation and downstream signaling through critical pathways like MAPK and PI3K/AKT.[2][3] This ultimately leads to mitotic arrest and apoptosis in cancer cells dependent on RAS signaling.[2]
Q3: How should I dissolve and store pan-RAS inhibitors?
A3: Most small molecule inhibitors, including pan-RAS inhibitors, are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For in vitro experiments, this stock is then further diluted in cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. For long-term storage, DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: I am observing precipitation of the inhibitor when I dilute my DMSO stock into aqueous cell culture media. What can I do?
A4: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest effective concentration of DMSO in your final assay volume.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your culture medium.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes aid in solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the inhibitor to the medium.
Troubleshooting Guide
Issue 1: Low or no inhibitory effect in cell-based assays.
| Possible Cause | Suggested Solution |
| Compound Insolubility | Ensure the inhibitor is fully dissolved in the final culture medium. Visually inspect for any precipitate. Refer to the solubility troubleshooting tips in the FAQ section. |
| Incorrect Dosing | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Cell Line Insensitivity | The cell line may not be dependent on RAS signaling for survival. Confirm the RAS mutational status and its activation state (GTP-bound RAS). Cell lines with wild-type RAS and no upstream activating mutations may be insensitive.[2] |
| Compound Degradation | Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions if degradation is suspected. |
| High Cell Density | High cell seeding density can sometimes mask the effects of an inhibitor. Optimize your cell seeding density for the duration of your assay. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent Drug Treatment | Ensure uniform mixing of the inhibitor in the culture medium before adding it to the cells. Treat all wells for the same duration. |
| Variability in Assay Readout | Ensure that the assay reagents are properly mixed and that incubation times are consistent across all plates. For luminescence or fluorescence-based assays, allow plates to equilibrate to room temperature before reading. |
Data Presentation
Table 1: In Vitro Potency of the Pan-RAS Inhibitor ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| HCT-116 | Colorectal | KRAS G13D | 10.1[4] |
| DLD-1 | Colorectal | KRAS G13D | 4.7[4] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 2[3] |
| HT-29 | Colorectal | RAS WT, BRAF V600E | 2600[4] |
| BxPC-3 | Pancreatic | RAS WT | >1200[3] |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% after a 72-hour treatment.
Table 2: Cellular Target Engagement of ADT-007
| Cell Line | RAS Status | Assay | EC50 (nM) |
| HCT-116 | KRAS G13D | Cellular Thermal Shift Assay | ~10[5] |
| HEK293 (transfected) | KRAS G12C | Cellular Thermal Shift Assay | 8.5[3] |
EC50 values represent the effective concentration of the inhibitor required to induce a half-maximal response in a cellular target engagement assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the pan-RAS inhibitor in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the pan-RAS inhibitor at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein lysates, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT). Also, probe for a loading control like GAPDH or β-actin.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Mandatory Visualizations
Caption: Pan-RAS inhibitor mechanism of action in the RAS signaling cascade.
Caption: A typical experimental workflow for evaluating a pan-RAS inhibitor.
Experimental Controls
Positive Controls:
-
Known RAS inhibitor: Use a well-characterized RAS inhibitor as a positive control to validate your assay system.
-
Downstream pathway inhibitor: In signaling experiments, an inhibitor of a downstream kinase like MEK (e.g., trametinib) can serve as a positive control for pathway inhibition.[6]
Negative Controls:
-
Vehicle Control: This is the most critical control and should consist of the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Inactive Analog: If available, use a structurally similar but biologically inactive analog of your inhibitor to control for off-target effects.[3]
-
RAS-WT Cell Line: Use a cell line that is not dependent on RAS signaling as a negative control to assess the selectivity of your inhibitor.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
Best practices for long-term storage of Pan-RAS-IN-4
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of Pan-RAS-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is there conflicting information available?
A1: The designation "this compound" can refer to at least two distinct chemical compounds. It is crucial to identify the specific compound you are using by its catalog number or CAS number to ensure you are referencing the correct data and protocols. The properties of these compounds differ, so verifying the specific agent is the first step in successful experimentation.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the DMSO stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] It is critical to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[1]
Q3: My this compound is precipitating in my cell culture medium. What can I do?
A3: Precipitation in aqueous solutions is a common issue with small molecule inhibitors.[1] Here are some troubleshooting steps:
-
Intermediate Dilution: Before adding the compound to your aqueous medium, perform an intermediate dilution of your concentrated stock in DMSO.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1]
-
Lower Final DMSO Concentration: Aim for the lowest effective final DMSO concentration in your assay (typically ≤ 0.5%) to minimize both toxicity and precipitation.[2]
-
pH Adjustment: If your experimental buffer allows, testing a range of pH values may improve solubility as the solubility of many compounds is pH-dependent.[2]
-
Use of Surfactants (for in vitro assays): For biochemical assays (not cell-based), low concentrations of non-ionic surfactants like Tween-20 can help maintain solubility.[2]
Q4: I am not observing the expected biological effect in my experiments. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: It's essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as the concentration might be too low.[1]
-
Cell Line Resistance: The cell line you are using may not be dependent on the KRAS signaling pathway for survival, or it may have intrinsic resistance mechanisms.[1]
-
Compound Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to compound degradation.
Data Presentation
Table 1: Physicochemical Properties of Compounds Referred to as "pan-KRAS-IN-4"
| Property | pan-KRAS-IN-4 (Compound 1) | pan-KRAS-IN-4 (Compound 2) |
| CAS Number | 3024060-23-6 | 2885961-55-5 |
| Molecular Formula | C38H44F2N8O3 | C36H34F2N6O3 |
| Molecular Weight | 698.80 g/mol | 636.69 g/mol |
| Reported IC50 | < 100 nM for KRAS G12D | 0.37 nM (Kras G12C), 0.19 nM (Kras G12V) |
Source:[2]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at an optimized density to ensure they are actively proliferating throughout the experiment. It is advisable to avoid using the outer wells or to fill them with sterile PBS to minimize edge effects.[1]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 10 µM).[1]
-
Include a vehicle control (DMSO) at a concentration consistent across all wells (e.g., 0.1%).[2]
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilize the formazan (B1609692) crystals and read the absorbance according to the manufacturer's protocol.
-
Protocol 2: Western Blot for pERK Inhibition
This protocol is used to assess the inhibition of the RAS signaling pathway by measuring the phosphorylation of ERK.
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against phospho-ERK (pERK) (e.g., at a 1:1000 dilution) overnight at 4°C.[1]
-
Probe a separate membrane or strip and re-probe the same membrane for total ERK and a loading control (e.g., GAPDH or β-actin).[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[2]
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[2]
-
Visualizations
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a Pan-RAS inhibitor.
References
Interpreting unexpected data from Pan-RAS-IN-4 experiments
Welcome to the technical support center for Pan-RAS-IN-4. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here you will find information to help you interpret unexpected data from your experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low Efficacy or High IC50 Value in Cell Viability Assays
Q: I am not observing the expected decrease in cell viability or I'm getting a very high IC50 value for this compound in my experiments. What are the possible reasons?
A: This is a common issue that can arise from several factors, ranging from the experimental setup to the inherent biology of the cell line used. Here are the primary aspects to consider:
-
Compound Integrity and Solubility: Ensure that your this compound compound is stored correctly and has not degraded. It is advisable to prepare fresh stock solutions. Also, confirm the compound's solubility in your culture medium, as precipitation will significantly lower the effective concentration available to the cells.[1]
-
Cell Line Selection: The sensitivity to a pan-RAS inhibitor is highly dependent on the cell line's genetic background. Cells that are not driven by RAS mutations or that have downstream mutations (e.g., in BRAF or PIK3CA) may be insensitive to RAS inhibition.[2][3] It's also possible that the cell line has a low expression of the specific RAS isoform your experiment is targeting.
-
Assay Duration: The effects of this compound may be cytostatic rather than cytotoxic, meaning the inhibitor slows down cell proliferation instead of directly killing the cells. A short assay duration (e.g., 24 hours) might not be sufficient to observe a significant effect on cell viability. An incubation period of 72 hours or longer is often recommended to allow for multiple cell divisions.[1]
-
Cellular Environment vs. Biochemical Assays: A potent inhibitor in a biochemical assay may show reduced activity in a cellular context due to factors like poor cell permeability, active removal from the cell by efflux pumps, or high intracellular GTP levels that outcompete the inhibitor.[1]
Troubleshooting Data: Cell Viability (IC50) Comparison
The following table provides hypothetical IC50 values to illustrate the differential sensitivity of cell lines to a pan-RAS inhibitor based on their mutation status.
| Cell Line | KRAS Mutation Status | BRAF/PIK3CA Status | This compound IC50 (nM) | Expected Outcome |
| MIA PaCa-2 | G12C | Wild-Type | 50 | Sensitive |
| A549 | G12S | Wild-Type | 80 | Sensitive |
| SW480 | G12V | Wild-Type | 120 | Sensitive |
| HT-29 | Wild-Type | BRAF V600E | >10,000 | Insensitive |
| MCF-7 | Wild-Type | PIK3CA E545K | >10,000 | Insensitive |
| HCT116 | G13D | PIK3CA H1047R | 1500 | Reduced Sensitivity |
Protocol: Cell Viability (ATP-Based Luminescence) Assay
This protocol outlines the key steps for assessing cell viability using a luminescent ATP-based assay, such as CellTiter-Glo®.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells, including a vehicle-only control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a standard duration of 72 hours to allow for effects on cell proliferation to become apparent.[1]
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
Troubleshooting Workflow: Low Cell Viability Assay Efficacy
Caption: Troubleshooting logic for low efficacy in cell viability assays.
Issue 2: Unexpected Western Blot Results for Downstream Signaling
Q: I treated my RAS-mutant cells with this compound, but the Western blot shows no decrease in phosphorylated ERK (p-ERK), or even an increase. What does this mean?
A: This is a critical observation that points towards more complex cellular responses. Here are the potential interpretations:
-
Lack of Target Engagement: The most straightforward reason is that the inhibitor is not reaching or binding to RAS inside the cell at a sufficient concentration. This could be due to the reasons mentioned in the previous section (solubility, permeability, efflux).[1]
-
Rapid Pathway Reactivation (Adaptive Resistance): Cancer cells can adapt to RAS inhibition by reactivating the MAPK pathway. This rebound in p-ERK levels can occur within 24 to 72 hours of treatment.[6][7] This is often driven by feedback mechanisms that relieve the negative regulation of upstream proteins like receptor tyrosine kinases (RTKs).[8]
-
Paradoxical Activation: In some contexts, inhibitors targeting the RAS-RAF-MEK pathway can cause a "paradoxical" increase in ERK signaling.[9][10] This can happen if the inhibitor stabilizes a particular conformation of RAF that promotes dimerization and activation, especially in cells with wild-type RAS or certain RAS mutations. While more commonly associated with RAF inhibitors, similar complex feedback loops can be triggered by RAS inhibitors.
-
Activation of Wild-Type RAS: A pan-RAS inhibitor should target all RAS isoforms. However, if feedback loops strongly activate upstream RTKs, this can lead to the activation of any remaining wild-type RAS proteins, potentially contributing to the p-ERK signal.[6]
Troubleshooting Data: Time-Course of p-ERK Inhibition
This table illustrates a typical adaptive response to a RAS inhibitor, showing an initial decrease in p-ERK followed by a rebound.
| Treatment Time | This compound (100 nM) | Vehicle Control |
| p-ERK / Total ERK Ratio | (Normalized to T=0) | (Normalized to T=0) |
| 0 hours | 1.00 | 1.00 |
| 4 hours | 0.25 | 0.98 |
| 24 hours | 0.65 | 1.02 |
| 48 hours | 0.85 | 0.99 |
| 72 hours | 0.95 | 1.01 |
Protocol: Western Blot for Phosphorylated and Total ERK
This protocol provides a method for detecting changes in ERK phosphorylation.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations or for different time points. Include a vehicle control.
-
Place culture dishes on ice, wash with ice-cold PBS, and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[5]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk, as its phosphoproteins can increase background.[5]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Stripping and Re-probing:
Signaling Pathway: RAS Downstream Activation and Feedback
References
- 1. benchchem.com [benchchem.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-RAS Inhibitors: Targeting a Common Driver of Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key pan-RAS inhibitors, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental protocols used for their evaluation.
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, making them a critical target for therapeutic development. For decades, RAS was considered "undruggable." However, recent advances have led to the development of inhibitors that target specific RAS mutants, such as those for KRAS(G12C). While a significant step forward, the efficacy of mutant-specific inhibitors can be limited by resistance mechanisms, including the compensatory activation of other RAS isoforms. Pan-RAS inhibitors, which target multiple RAS isoforms regardless of their mutational status, offer a promising strategy to overcome these limitations.[1]
This guide focuses on a comparative analysis of several novel pan-RAS inhibitors: ADT-007, BI-2865, cmp4, and pan-RAS inhibitor 3144. The originally intended "Pan-RAS-IN-4" did not yield conclusive search results and is likely a typographical error.
Mechanism of Action and Performance
The pan-RAS inhibitors discussed here employ distinct mechanisms to disrupt RAS signaling, leading to varied potencies and specificities.
ADT-007 is a potent, orally active pan-RAS inhibitor that binds to RAS proteins in their nucleotide-free state, thereby preventing GTP loading and subsequent activation.[2][3][4][5] This mechanism leads to the inhibition of downstream signaling through both the MAPK and PI3K-AKT pathways, ultimately inducing mitotic arrest and apoptosis in cancer cells.[2][3][5][6] Notably, ADT-007 demonstrates selective cytotoxicity towards cancer cells with mutated or hyper-activated RAS, while sparing normal cells and cancer cells with downstream mutations like BRAF.[2][3][5][6] This selectivity is attributed to the metabolic deactivation of ADT-007 by UDP-glucuronosyltransferases (UGTs), which are typically expressed in normal cells but repressed in RAS-mutant cancer cells.[2][3][5]
BI-2865 is a non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound state of multiple KRAS mutants as well as wild-type KRAS.[7][8][9] By binding to KRAS, BI-2865 sterically hinders the interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1 and SOS2, thus preventing the exchange of GDP for GTP and keeping KRAS in its "off" state.[8] This leads to the suppression of downstream signaling and has shown anti-proliferative effects in various KRAS-mutant cancer cell lines.[8][9] Unlike broader pan-RAS inhibitors, BI-2865 is reported to be selective for KRAS over HRAS and NRAS.[8]
cmp4 is a water-soluble pan-RAS inhibitor with a multi-level mechanism of action. It binds to an extended Switch II pocket on both HRas and KRas proteins.[10][11] This binding event induces a conformational change that downregulates intrinsic and GEF-mediated nucleotide exchange and also interferes with the binding of RAS to its downstream effectors like Raf1.[10] By targeting multiple steps in the RAS activation cycle, cmp4 can effectively reduce the proliferation of various RAS-driven cancer cells.[10][[“]]
Pan-RAS inhibitor 3144 is a multivalent small-molecule inhibitor that demonstrates binding to KRAS, HRAS, and NRAS.[13] Its mechanism of action is predicated on this broad interaction with different RAS isoforms. Preclinical studies have shown its ability to inhibit RAS signaling pathways and demonstrate anti-tumor activity in xenograft models of pancreatic cancer.[13][14]
Quantitative Performance Data
The following tables summarize the available quantitative data for each inhibitor, allowing for a direct comparison of their potency and binding affinity.
| Inhibitor | Target(s) | Assay Type | Cell Line / Protein | IC50 / Kd | Reference(s) |
| ADT-007 | Pan-RAS | Growth Inhibition | HCT-116 (KRAS G13D) | 5 nM | [4][6][15] |
| Growth Inhibition | MIA PaCa-2 (KRAS G12C) | 2 nM | [4][6] | ||
| Growth Inhibition | HT-29 (KRAS WT) | 493 nM | [4] | ||
| Cellular Target Engagement | HCT-116 (KRAS G13D) | EC50: 8.5 nM | [16] | ||
| BI-2865 | Pan-KRAS | Binding Affinity (Kd) | KRAS (WT) | 6.9 nM | [7][9] |
| Binding Affinity (Kd) | KRAS (G12C) | 4.5 nM | [7][9] | ||
| Binding Affinity (Kd) | KRAS (G12D) | 32 nM | [7][9] | ||
| Binding Affinity (Kd) | KRAS (G12V) | 26 nM | [7][9] | ||
| Binding Affinity (Kd) | KRAS (G13D) | 4.3 nM | [7][9] | ||
| Proliferation Assay | Ba/F3 (KRAS G12C/G12D/G12V) | ~140 nM | [9] | ||
| pan-RAS inhibitor 3144 | Pan-RAS | Binding Affinity (Kd) | KRAS (G12D) | 4.7 µM | [13] |
| Binding Affinity (Kd) | KRAS (wt) | 17 µM | [13] | ||
| Binding Affinity (Kd) | HRAS | 6.6 µM | [13] | ||
| Binding Affinity (Kd) | NRAS | 3.7 µM | [13] |
Note: Direct comparison of IC50 and Kd values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.
Caption: The RAS signaling pathway and points of intervention by pan-RAS inhibitors.
Experimental Protocols
A clear understanding of the methodologies used to generate the performance data is essential for its interpretation and for designing future experiments.
Cell Viability and Growth Inhibition Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines with known RAS mutational status (e.g., HCT-116 for KRAS G13D, MIA PaCa-2 for KRAS G12C) and wild-type RAS cells (e.g., HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pan-RAS inhibitors (e.g., ADT-007, BI-2865) are serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: A typical workflow for a cell growth inhibition assay.
RAS Activation (RBD Pulldown) Assay
This biochemical assay is used to measure the levels of active, GTP-bound RAS in cells following inhibitor treatment.
Protocol:
-
Cell Lysis: Cells treated with the pan-RAS inhibitor or vehicle are lysed in a buffer containing inhibitors of proteases and phosphatases.
-
Lysate Clarification: The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
RBD Pulldown: The lysates are incubated with a fusion protein of Glutathione S-transferase (GST) and the RAS-binding domain (RBD) of RAF1, which is immobilized on glutathione-agarose beads. The RBD of RAF1 specifically binds to the active, GTP-bound form of RAS.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The levels of active RAS are then detected by Western blotting using a pan-RAS antibody or isoform-specific antibodies.
Caption: The experimental workflow for a RAS-RBD pulldown assay.
Conclusion
The development of pan-RAS inhibitors represents a significant advancement in the pursuit of effective therapies for RAS-driven cancers. The inhibitors reviewed here—ADT-007, BI-2865, cmp4, and pan-RAS inhibitor 3144—each present a unique profile in terms of their mechanism of action, potency, and selectivity. ADT-007 stands out for its high potency and selective cytotoxicity in RAS-mutant cells. BI-2865 offers a KRAS-selective approach by inhibiting the interaction with GEFs. Cmp4 provides a multi-faceted inhibition of the RAS activation cycle, while pan-RAS inhibitor 3144 demonstrates broad activity against multiple RAS isoforms.
The provided data and experimental protocols offer a foundation for researchers to compare these compounds and to design further investigations. As research in this area continues to evolve, a deeper understanding of the nuances of each inhibitor will be crucial for their successful clinical translation and for improving outcomes for patients with RAS-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 14. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
A Head-to-Head Battle: Pan-RAS Inhibitors Versus KRAS G12C-Specific Agents in Oncology Research
For researchers, scientists, and drug development professionals, the quest for effective RAS-targeted therapies has led to a critical juncture: the development of both highly specific and broadly acting inhibitors. This guide provides an objective comparison of Pan-RAS inhibitors, using the conceptual "Pan-RAS-IN-4" as a representative archetype for this class, against the clinically validated KRAS G12C-specific inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to illuminate the complex signaling pathways and experimental workflows.
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most frequently mutated oncogenes in human cancers. For decades, they were considered "undruggable" due to the technical challenges of developing effective inhibitors. However, the recent success of KRAS G12C-specific inhibitors has marked a paradigm shift in cancer therapy. These agents, such as sotorasib (B605408) and adagrasib, have demonstrated clinical efficacy in patients with tumors harboring this specific mutation.
Concurrently, the development of Pan-RAS inhibitors, which target multiple RAS isoforms and mutations, represents a different therapeutic strategy. These inhibitors aim to overcome the limitations of mutation-specific agents, such as intrinsic and acquired resistance, by targeting the broader RAS signaling network. This guide will delve into the mechanisms, preclinical and clinical data, and experimental protocols associated with both classes of inhibitors to provide a comprehensive comparative analysis.
Mechanism of Action: A Tale of Two Strategies
KRAS G12C-specific inhibitors and Pan-RAS inhibitors employ fundamentally different mechanisms to disrupt oncogenic RAS signaling.
KRAS G12C-Specific Inhibitors: These molecules are designed to covalently and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2][3] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][3]
Pan-RAS Inhibitors: This class of inhibitors is designed to target multiple RAS isoforms (KRAS, NRAS, HRAS) and various mutations.[4] Their mechanisms can vary. For instance, some Pan-RAS inhibitors, like BI-2852, target the switch I/II pocket, which is present in both the active and inactive forms of RAS, thereby blocking interactions with GEFs, GAPs, and effectors.[5] Others, such as ADT-007, bind to nucleotide-free RAS to prevent GTP loading and subsequent activation.[1][6] A third mechanism, employed by compounds like RMC-7977, involves the formation of a tri-complex with RAS and cyclophilin A to block effector interactions.[7][8]
Preclinical Data Comparison
The preclinical evaluation of these inhibitors provides crucial insights into their potency, selectivity, and anti-tumor activity.
In Vitro Potency
Biochemical and cell-based assays are fundamental for determining the inhibitory concentration (IC50) of these compounds.
| Inhibitor Class | Representative Compound(s) | Target(s) | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |
| KRAS G12C Specific | Sotorasib | KRAS G12C | Cell Viability | MIA PaCa-2 (Pancreatic) | Not specified | [9] |
| Adagrasib | KRAS G12C | Cell Viability | NCI-H358 (NSCLC) | Not specified | [9] | |
| Divarasib | KRAS G12C | Cell Viability | KRAS G12C mutant lines | Sub-nanomolar | [10] | |
| Pan-RAS | BI-2852 | KRAS (pan), NRAS, HRAS | pERK Inhibition | NCI-H358 (KRAS G12C) | 5.8 µM | [3][11] |
| ADT-007 | RAS (pan) | Cell Viability | HCT 116 (KRAS G13D) | 5 nM | [12] | |
| ADT-007 | RAS (pan) | Cell Viability | MIA PaCa-2 (KRAS G12C) | 2 nM | [12] | |
| RMC-7977 | RAS(ON) (pan) | pERK Inhibition | Not specified | 0.421 nM | [7] | |
| RMC-7977 | RAS(ON) (pan) | Cell Proliferation | Not specified | 2.20 nM | [7] |
Note: Direct comparison of IC50/EC50 values across different studies and assay conditions should be interpreted with caution.
In Vivo Efficacy
Xenograft models in immunocompromised mice are standard for assessing the in vivo anti-tumor activity of these inhibitors.
| Inhibitor Class | Representative Compound(s) | Tumor Model | Dosing | Outcome | Reference(s) |
| KRAS G12C Specific | Divarasib | KRAS G12C positive xenografts | Not specified | Complete tumor growth inhibition | [10] |
| Pan-RAS | ADT-007 | KRAS-mutant colorectal and pancreatic cancer xenografts | Local administration | Robust antitumor activity | [1][12] |
| RMC-7977 | PDAC autochthonous models | 50 mg/kg, p.o., q.o.d | Inhibited tumor growth and extended survival | [13][14] | |
| RMC-7977 | AML PDX model | 10 mg/kg, q.d. | 99.5% leukemia reduction | [15] |
Clinical Data for KRAS G12C Inhibitors in NSCLC
The clinical development of KRAS G12C inhibitors has been rapid, with several agents demonstrating significant efficacy in patients with non-small cell lung cancer (NSCLC).
| Inhibitor | Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 | II | 37.1% | 6.8 months | [1][11][16] |
| CodeBreaK 200 | III | 28.1% | 5.6 months | [17] | |
| Adagrasib | KRYSTAL-1 | I/II | 42.9% | 6.5 months | [18] |
| KRYSTAL-12 | III | 32% | 5.5 months | [19] | |
| Divarasib | Phase I | I | 53.4% | 13.1 months | [10][20][21] |
Note: Clinical trial data for Pan-RAS inhibitors are still emerging and not yet mature enough for a direct comparison in this format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of RAS inhibitors.
Biochemical Assay: Nucleotide Exchange Assay (TR-FRET)
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on RAS proteins.
Methodology:
-
Protein Preparation: Purified, recombinant, tag-labeled HRAS, KRAS, and NRAS proteins are used.
-
Assay Setup: Assays are performed in 384-well low-volume black plates.
-
Reaction Mixture: The reaction includes the RAS protein, BODIPY-FL-GDP (fluorescently labeled GDP), and the inhibitor at various concentrations.
-
Initiation of Exchange: The guanine (B1146940) nucleotide exchange factor (GEF), SOS1, and a non-hydrolyzable GTP analog (GTPγS) are added to initiate nucleotide exchange.
-
Detection: A Terbium-conjugated anti-tag antibody is used as the TR-FRET donor. The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the FRET signal.
-
Data Analysis: The rate of signal decrease is measured using a TR-FRET plate reader, and IC50 values are calculated.[22]
Cell-Based Assay: Cell Viability (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces the viability of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines harboring specific RAS mutations (e.g., NCI-H358 for KRAS G12C) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values are normalized to vehicle-treated controls, and IC50 values are determined by fitting the data to a dose-response curve.[23]
In Vivo Study: Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of a RAS inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Tolerability Assessment: Animal body weight and general health are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream pathway modulation via methods like Western blotting for pERK.[10][18]
Conclusion: A Divergent Path to a Common Goal
The development of both Pan-RAS and KRAS G12C-specific inhibitors represents a significant leap forward in the fight against RAS-driven cancers. KRAS G12C inhibitors have already demonstrated their clinical value, offering a targeted therapeutic option for a defined patient population. Their success has paved the way for the development of inhibitors against other specific RAS mutations.
Pan-RAS inhibitors, while earlier in their clinical development, hold the promise of broader applicability across a range of RAS mutations and isoforms. This approach may also offer a strategy to overcome the resistance mechanisms that can limit the efficacy of mutation-specific agents. The preclinical data for compounds like ADT-007 and RMC-7977 are encouraging, demonstrating potent and selective anti-tumor activity.
Ultimately, the choice between a specific and a pan-inhibitor approach will depend on the specific clinical context, including the tumor type, the specific RAS mutation(s) present, and the potential for resistance. The ongoing research and clinical trials for both classes of inhibitors will be critical in defining their respective roles in the evolving landscape of precision oncology. The detailed experimental protocols provided in this guide are intended to support the continued research and development efforts in this exciting and rapidly advancing field.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 5. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. RMC-7977 (RMC7977) | Ras inhibitor | Probechem Biochemicals [probechem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. BI-1701963 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Multiple RAS inhibitor RMC-7977 shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 18. benchchem.com [benchchem.com]
- 19. BI-2852 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. ashpublications.org [ashpublications.org]
- 21. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-4 (ADT-007): A Comparative Guide to a Novel Pan-RAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-RAS inhibitor Pan-RAS-IN-4, also known as ADT-007, with other RAS-targeted therapies. The information presented is based on preclinical data to objectively evaluate its efficacy and mechanism of action across different cancer types.
Introduction to Pan-RAS Inhibition
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers in human cancers, occurring in approximately 30% of all tumors.[1][2] For decades, RAS was considered "undruggable." However, the recent success of mutant-specific inhibitors, such as sotorasib (B605408) and adagrasib which target KRAS G12C, has renewed interest in developing therapies against this critical oncoprotein.[2][3]
Pan-RAS inhibitors represent a promising strategy to overcome the limitations of mutant-specific drugs.[1][3] By targeting multiple RAS isoforms and mutations, these inhibitors have the potential to treat a broader range of RAS-driven cancers and circumvent resistance mechanisms that can arise from the activation of other RAS isoforms.[1][2] this compound (ADT-007) is a novel pan-RAS inhibitor that has demonstrated potent and selective anti-cancer activity in preclinical models.[4][5][6]
Mechanism of Action of this compound (ADT-007)
This compound (ADT-007) exhibits a unique mechanism of action by binding to RAS in a nucleotide-free transitional state. This binding prevents the loading of GTP, which is essential for RAS activation.[4][5][6] By locking RAS in an inactive conformation, ADT-007 effectively blocks downstream signaling through the MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells with mutated or hyper-activated RAS.[4][6][7]
dot
Caption: RAS signaling pathway and the mechanism of this compound (ADT-007).
Comparative Efficacy of this compound (ADT-007) and Alternative RAS Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (ADT-007) and other RAS inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Efficacy of this compound (ADT-007) in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5[6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2[5][6][8] |
| HT-29 (HRAS G12V transfected) | Colorectal Cancer | HRAS G12V | 24[8] |
Table 2: Comparative Efficacy of RAS Inhibitors in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (ADT-007) | MIA PaCa-2 | Pancreatic Cancer | 2[5][6][8] |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic Cancer | ~9[3] |
| NCI-H358 | Lung Cancer | ~6[3] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 (2D)[2] |
| H358 | Lung Cancer | 10 - 973 (2D)[2] |
Table 3: Efficacy of Other Pan-RAS Inhibitors
| Inhibitor | Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| BI-2865 | BaF3 | Leukemia | KRAS G12C/G12D/G12V | ~140[9][10][11] |
| RMC-6236 | HPAC | Pancreatic Cancer | KRAS G12D | 1.2[12] |
| Capan-2 | Pancreatic Cancer | KRAS G12V | 1.4[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of drug efficacy. Below are representative protocols for cell viability and Western blot assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Western Blot Analysis for RAS Signaling Pathway
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of target engagement and downstream signaling modulation.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, RAS, and a loading control like β-actin) overnight at 4°C.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[14]
-
-
Analysis: Perform densitometric analysis of the protein bands to quantify the changes in protein expression and phosphorylation levels.[14]
dot
Caption: A typical experimental workflow for evaluating RAS inhibitors.
Conclusion
This compound (ADT-007) is a potent pan-RAS inhibitor with a distinct mechanism of action that effectively targets a broad range of RAS mutations. Preclinical data demonstrates its superior or comparable efficacy to other RAS inhibitors in various cancer cell lines, particularly those of gastrointestinal origin. Its ability to inhibit all RAS isoforms suggests it may overcome some of the resistance mechanisms observed with mutant-specific inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound (ADT-007) in the treatment of RAS-driven cancers.
References
- 1. biofargo.com [biofargo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-2865 | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Pan-RAS Inhibitors: ADT-007 vs. Pan-RAS-IN-4
A comparative guide on the mechanisms of action, supported by experimental data, for researchers, scientists, and drug development professionals.
Initial research indicates a significant disparity in the publicly available information regarding the two pan-RAS inhibitors designated for this comparison. While extensive data exists for ADT-007, a thorough search of scientific literature and public databases did not yield specific information for a compound designated "Pan-RAS-IN-4." It is possible that "this compound" is an internal development name not yet disclosed publicly, a misnomer, or a compound with very limited published data.
Consequently, a direct, data-driven comparison as initially intended is not feasible at this time. However, to provide valuable insights for researchers in the field of RAS-targeted therapies, this guide will present a comprehensive overview of the well-characterized pan-RAS inhibitor, ADT-007. This will include its mechanism of action, supporting experimental data, and detailed protocols. Should information on "this compound" become available, a comparative analysis can be performed.
ADT-007: A Detailed Profile
ADT-007 is a novel, potent, and orally active pan-RAS inhibitor that has demonstrated significant anti-cancer effects in preclinical studies. It represents a promising therapeutic strategy for a broad range of cancers driven by RAS mutations, which have historically been challenging to target.
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to RAS proteins in their nucleotide-free transitional state. This interaction prevents the loading of guanosine (B1672433) triphosphate (GTP), which is essential for RAS activation. By locking RAS in an inactive conformation, ADT-007 effectively blocks downstream signaling through critical effector pathways, including the MAPK/ERK and PI3K/AKT pathways. This blockade ultimately leads to mitotic arrest and apoptosis in cancer cells that are dependent on RAS signaling for their proliferation and survival.[[“]][2][3]
A key feature of ADT-007's mechanism is its selectivity for cancer cells with hyperactivated RAS. This selectivity is, in part, attributed to the metabolic landscape of the cells. Normal cells and cancer cells with wild-type RAS and downstream mutations (e.g., in BRAF) tend to have higher levels of UDP-glucuronosyltransferases (UGTs). These enzymes can metabolize and inactivate ADT-007, thus protecting these cells from its cytotoxic effects. In contrast, many RAS-mutant cancer cells exhibit repressed UGT expression, rendering them highly sensitive to the drug.[[“]][4]
Signaling Pathway of ADT-007 Inhibition
Caption: Mechanism of ADT-007 action on the RAS signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of ADT-007 across various cancer cell lines.
Table 1: Growth Inhibitory Activity (IC50) of ADT-007 in various cancer cell lines.
| Cell Line | Cancer Type | RAS Status | ADT-007 IC50 (nM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 |
| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | 493 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 |
| BxPC-3 | Pancreatic Cancer | RAS WT | >10,000 |
Data compiled from publicly available research.[5][6]
Table 2: Binding Affinity of ADT-007.
| Assay | Cell Line | RAS Status | ADT-007 EC50 (nM) |
| Cellular Thermal Shift Assay (CETSA) | HCT-116 | KRAS G13D | 0.45 |
| Cellular Thermal Shift Assay (CETSA) | HT-29 | RAS WT | >1000 |
| Micro-Tag Binding Assay | HEK293 expressing KRAS G12C | KRAS G12C | 8.5 |
Data compiled from publicly available research.[2]
Experimental Protocols
Detailed methodologies for key experiments used to characterize ADT-007 are provided below.
Cell Growth Inhibition Assay (2D)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADT-007 on the proliferation of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well flat-bottom plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing increasing concentrations of ADT-007 (e.g., 0.1 nM to 10,000 nM) or a vehicle control (DMSO).
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated control wells, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[[“]]
Experimental Workflow: Cell Growth Inhibition Assay
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjoncology.com [vjoncology.com]
A Comparative Guide to Pan-RAS Inhibition and its Impact on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of pan-RAS inhibitors on the Mitogen-Activated Protein Kinase (MAPK) pathway, using the novel pan-RAS inhibitor ADT-007 as a representative compound. Direct experimental data for a compound specifically named "Pan-RAS-IN-4" is not publicly available at this time. Therefore, this guide leverages comprehensive data on ADT-007, a well-characterized pan-RAS inhibitor, to compare its performance against other inhibitors targeting the MAPK cascade, including those acting on RAF, MEK, and ERK.
Introduction to RAS and the MAPK Pathway
The RAS proteins (KRAS, HRAS, and NRAS) are critical signaling nodes that, when activated, trigger downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) signaling cascade.[1] Mutations in RAS genes are found in approximately 30% of all human cancers, leading to constitutive activation of this pathway and promoting cell proliferation, survival, and differentiation.[1][2] While historically considered "undruggable," recent advances have led to the development of both mutant-specific and pan-RAS inhibitors.[2]
Pan-RAS inhibitors offer a therapeutic advantage by targeting multiple RAS isoforms, potentially overcoming resistance mechanisms associated with mutant-specific inhibitors, such as compensatory activation of other RAS isoforms.[2] This guide will delve into the effects of the pan-RAS inhibitor ADT-007 on the MAPK pathway, comparing its efficacy with established inhibitors of downstream components.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of ADT-007 and representative RAF, MEK, and ERK inhibitors against various cancer cell lines. This data provides a quantitative comparison of their potency.
Table 1: Pan-RAS Inhibitor - ADT-007
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | ~10 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | ~10-50 | [4] |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | Not Specified | [4] |
| PANC-1 | Pancreatic Cancer | KRAS G12D | Not Specified | [4] |
| SW-1990 | Pancreatic Cancer | KRAS G12D | Not Specified | [4] |
Table 2: RAF Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | A375 | Melanoma | 31 | [5] |
| Dabrafenib | BRAF V600E | A375 | Melanoma | 0.8 | [5] |
Table 3: MEK Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trametinib | MEK1/2 | HCT116 | Colorectal Cancer | 2.2 | [4] |
| Selumetinib | MEK1/2 | Calu-6 | Lung Cancer | 174 | [4] |
| CH5126766 | MEK1/2 | A375 | Melanoma | 1.9 | [5] |
Table 4: ERK Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ulixertinib | ERK1/2 | A375 | Melanoma | 2.5 | N/A |
| Ravoxertinib | ERK1/2 | HCT116 | Colorectal Cancer | 200 | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Phospho-ERK (p-ERK)
This protocol is used to determine the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, as a measure of pathway activation.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of inhibitors (e.g., ADT-007, RAFi, MEKi, ERKi) or vehicle control for the specified duration (e.g., 1, 6, or 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]
-
Clarify the lysates by centrifugation to remove cell debris.[4]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][7]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[4][7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.[6]
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[10]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Incubate at 37°C for 4 hours.[10]
-
-
Absorbance Measurement:
Kinase Assay
Kinase assays are performed to measure the enzymatic activity of a specific kinase and the inhibitory effect of compounds on this activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase (e.g., MEK1), its substrate (e.g., inactive ERK2), and ATP in an appropriate kinase buffer.[5]
-
For inhibitor studies, pre-incubate the kinase with various concentrations of the test compound before adding the substrate and ATP.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection of Phosphorylation:
-
The phosphorylation of the substrate can be detected using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate, often in an ELISA or Western blot format.
-
Fluorescence-based assays: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence polarization or intensity.[5]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the MAPK signaling pathway, a typical experimental workflow for evaluating inhibitors, and the logical relationship of their points of intervention.
References
- 1. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Independent Verification of Pan-RAS-IN-4's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of a pan-RAS inhibitor, represented here as Pan-RAS-IN-4 (using the publicly available data for the well-characterized pan-RAS inhibitor, ADT-007), with the KRAS G12C-specific inhibitors sotorasib (B605408) (AMG-510) and adagrasib (MRTX849). The information is supported by experimental data from publicly available preclinical studies.
Executive Summary
RAS proteins are critical molecular switches in signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, making them a key therapeutic target. While mutant-specific inhibitors like sotorasib and adagrasib have shown clinical success against KRAS G12C-mutant tumors, their efficacy can be limited by both intrinsic and acquired resistance. Pan-RAS inhibitors, such as this compound (ADT-007), offer a broader therapeutic strategy by targeting multiple RAS isoforms, including various mutant and wild-type forms. This approach has the potential to overcome the resistance mechanisms that limit the effectiveness of mutant-specific agents.[1] This guide presents a comparative analysis of their in vitro potency, impact on downstream signaling, and in vivo anti-tumor efficacy.
Data Presentation: In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (ADT-007), sotorasib, and adagrasib in various cancer cell lines. Lower IC50 values indicate greater potency.
Note: The data presented below is compiled from multiple preclinical studies. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Comparative IC50 Values of RAS Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound (ADT-007) IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 2[2][3] | ~9[4][5] | Not readily available |
| NCI-H358 | NSCLC | G12C | Not readily available | ~6[4][5] | Not readily available |
| HCT-116 | Colorectal | G13D | 5[2] | >7500[5] | Not readily available |
| NCI-H23 | NSCLC | G12C | Not readily available | 690.4[5] | Not readily available |
| SW1573 | NSCLC | G12C | Not readily available | Higher than H23[6] | Data suggests efficacy[6] |
| HT-29 | Colorectal | Wild-Type | 493[3] | >7500[5] | Not readily available |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 values of inhibitors in cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines in appropriate media until they reach 70-80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound, sotorasib, and adagrasib in culture medium. A common concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and MTT solvent.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for RAS Signaling Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of key downstream effectors of the RAS pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitors or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software to quantify the relative protein expression levels.
-
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic mouse model to evaluate the in vivo efficacy of RAS inhibitors.
-
Cell Preparation:
-
Harvest pancreatic cancer cells (e.g., MIA PaCa-2) during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Surgical Procedure:
-
Anesthetize immunodeficient mice (e.g., nude or SCID) with an appropriate anesthetic.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas using a 30-gauge needle.
-
Close the abdominal wall and skin with sutures.
-
-
Drug Administration and Tumor Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound, sotorasib, and adagrasib.
-
Administer the drugs via the desired route (e.g., oral gavage, intraperitoneal injection, or intratumoral injection) at the predetermined dose and schedule. For example, ADT-007 has been administered via intratumoral injection at 10 mg/kg once daily.[3]
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion for western blot analysis of the RAS signaling pathway.
-
Conclusion
The available preclinical data suggests that the pan-RAS inhibitor this compound (represented by ADT-007) demonstrates potent anti-tumor activity across a broader range of RAS mutations compared to the KRAS G12C-specific inhibitors sotorasib and adagrasib.[1] this compound shows efficacy in cell lines with various KRAS mutations and has the potential to overcome resistance mechanisms that limit the effectiveness of mutant-specific inhibitors.[7] The provided experimental protocols offer a framework for the independent verification and comparative evaluation of these different classes of RAS inhibitors. Further head-to-head studies under uniform experimental conditions are warranted to definitively establish the comparative efficacy and therapeutic potential of pan-RAS inhibitors in the treatment of RAS-driven cancers.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Benchmarking Pan-RAS Inhibitors Against Standard-of-Care in RAS-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapies targeting RAS mutations, present in approximately 30% of all human cancers, represents a pivotal frontier in oncology.[1] For decades, RAS was considered "undruggable," but recent breakthroughs have led to the approval of mutant-specific inhibitors and the emergence of promising pan-RAS inhibitors. This guide provides an objective comparison of a representative pan-RAS inhibitor, designated here as Pan-RAS-IN-4 (using data from notable pan-RAS inhibitors in development such as ADT-007 and RMC-6236), against current standard-of-care treatments for various RAS-mutated solid tumors.
Executive Summary
Pan-RAS inhibitors offer a broader therapeutic strategy by targeting multiple RAS isoforms, potentially overcoming the resistance mechanisms associated with mutant-specific inhibitors.[1] Preclinical and early clinical data suggest that these agents have the potential to be effective across a range of RAS mutations. This guide will delve into the comparative efficacy, mechanisms of action, and experimental validation of this compound versus established therapies for KRAS, NRAS, and HRAS-mutated cancers.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of this compound (represented by ADT-007 and RMC-6236) and standard-of-care treatments based on available preclinical and clinical data.
Table 1: Preclinical Efficacy of this compound (ADT-007) in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | This compound (ADT-007) IC50 |
| HCT 116 | Colorectal Cancer | KRAS G13D | 5 nM[2] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 nM[2] |
| HT-29 | Colorectal Cancer | RAS Wild-Type | 493 nM[3] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Pan-RAS Inhibitor (RMC-6236) in RAS-Mutant Solid Tumors
| Cancer Type | RAS Mutation | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pancreatic Ductal Adenocarcinoma | KRAS G12X | RMC-6236 | 36%[4] | 8.8 months[4] |
| Non-Small Cell Lung Cancer | KRAS G12X (excluding G12C) | RMC-6236 | 38%[5] | 9.8 months[4] |
Table 3: Clinical Efficacy of Standard-of-Care for KRAS G12C-Mutant Cancers
| Cancer Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-Small Cell Lung Cancer (NSCLC) | Sotorasib | 37.1%[6] | 6.8 months | 12.5 months[6] |
| Colorectal Cancer (mCRC) | Adagrasib + Cetuximab | 34%[7][8] | 6.9 months[7][9] | 15.9 months[7][9] |
Table 4: Clinical Efficacy of Standard-of-Care for NRAS-Mutant Melanoma
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Binimetinib | 15.2%[10] | 2.8 months[10] | 11.0 months[11] |
| Immunotherapy (Anti-PD-1/PD-L1) | 28% (in NRAS-mutant) vs 16% (in NRAS-wildtype)[12] | 4.1 months (in NRAS-mutant) vs 2.9 months (in NRAS-wildtype)[12] | Not Reported |
Table 5: Clinical Efficacy of Standard-of-Care for HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tipifarnib | 55% (in patients with high variant allele frequency)[13][14] | 5.6 months[13][14] | 15.4 months[13][14] |
Signaling Pathways and Mechanism of Action
RAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. In cancer, mutations often lock RAS in the active state, leading to uncontrolled cell growth, proliferation, and survival through downstream signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Pan-RAS inhibitors, such as ADT-007, function by binding to nucleotide-free RAS, which blocks the activation by GTP and subsequent engagement with downstream effectors.[15] This mechanism differs from mutant-specific inhibitors that target a particular amino acid substitution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of RAS inhibitors.
RAS Activation Assay
This assay is used to quantify the amount of active, GTP-bound RAS in cells.
Principle: The assay relies on the specific binding of active RAS-GTP to the RAS-binding domain (RBD) of its downstream effector, Raf-1.[16] Inactive RAS-GDP does not bind to the Raf-1 RBD.
Protocol Summary (Pull-Down Method):
-
Cell Lysis: Cells are treated with the test compound (e.g., this compound) and then lysed to release cellular proteins.
-
Incubation with Raf-1 RBD: The cell lysate is incubated with a GST-tagged Raf-1 RBD fusion protein, which selectively binds to active RAS-GTP.
-
Pull-Down: Glutathione-conjugated agarose (B213101) beads are used to "pull down" the GST-Raf-1 RBD-RAS-GTP complex.
-
Western Blotting: The pulled-down proteins are separated by electrophoresis, transferred to a membrane, and probed with a RAS-specific antibody to detect and quantify the amount of active RAS.[16]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Principle: The MTT assay measures the metabolic activity of cells.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Summary:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
MTT Addition: After the desired incubation period, MTT solution is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of MTT to formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[17][18]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol Summary:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
-
Randomization and Treatment: When tumors reach a predetermined size, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specified route and schedule.
-
Data Collection: Tumor volume and body weight are measured throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or at a predetermined time point. Tumors are often excised for further analysis.[1]
Conclusion
Pan-RAS inhibitors represent a significant advancement in the quest to target RAS-driven cancers. The preclinical data for compounds like ADT-007 demonstrate high potency and selectivity for RAS-mutant cells. Early clinical data for RMC-6236 show promising efficacy in difficult-to-treat cancers like pancreatic and non-small cell lung cancer.
When compared to standard-of-care treatments, pan-RAS inhibitors have the potential to offer broader coverage across different RAS mutations and may circumvent some of the resistance mechanisms observed with mutant-specific inhibitors. However, further clinical investigation is necessary to fully elucidate their efficacy, safety profile, and optimal placement in the treatment landscape for RAS-mutated cancers. The ongoing and upcoming clinical trials for pan-RAS inhibitors are eagerly awaited and will be critical in defining their role in precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. onclive.com [onclive.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Efficacy | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 9. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. NRAS Mutation Impacts Response to Immune Therapies in Melanoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pan-RAS-IN-4: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for "Pan-RAS-IN-4" is not publicly available through standard chemical and safety databases. The following procedures are based on general best practices for the disposal of novel, potent, and potentially hazardous research compounds. It is imperative to treat this compound as a hazardous substance of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance compliant with local, state, and federal regulations.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Given the uncharacterized nature of this compound, it must be handled with the assumption that it may be toxic, carcinogenic, mutagenic, or environmentally harmful.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1] Depending on the physical form and the potential for aerosolization, additional respiratory protection may be necessary.[1]
-
Containment: All handling of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management: A spill kit appropriate for a wide range of chemical classes should be readily available. In the event of a spill, follow your institution's established spill response procedures.[1]
Step-by-Step Disposal Protocol for this compound
The foundational principle for managing any chemical waste, particularly an unknown one, is to engage your institution's EHS department at the earliest stage.[1] The following protocol outlines a general procedure for the safe disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with any other chemical waste streams.[2]
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, pipette tips, and weigh boats, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Collect all liquid waste, including stock solutions, experimental media, and the first solvent rinse of any container, in a separate, designated, and chemically compatible container.[2][3]
-
-
Container Selection and Labeling:
-
Waste Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is away from ignition sources and incompatible chemicals.[2]
-
Liquid waste containers must be kept in secondary containment to prevent spills.[3]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all remaining product.[3]
-
The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After appropriate rinsing, deface or remove all labels from the container before disposing of it as non-hazardous waste, in accordance with your institution's policies.[3]
-
-
Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), schedule a pickup.[5]
-
Contact your institution's EHS department to request a hazardous waste collection.[5]
-
Provide the EHS office with all available information about the compound, including any known structural information or synthetic precursors, to aid in determining the final disposal method.[1]
-
Quantitative Data
Without a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization data) can be provided. All waste must be collected for disposal by a licensed hazardous waste contractor via your institution's EHS department.
Experimental Protocols
As this document provides general disposal guidance in the absence of specific data for this compound, there are no experimental protocols to cite for its characterization or disposal. The primary protocol is the administrative and engineering control process of contacting your EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound, emphasizing a safety-first approach in the absence of complete hazard information.
Caption: Workflow for the safe disposal of uncharacterized research compounds.
References
Essential Safety and Operational Guide for Handling Pan-RAS Inhibitors
This document provides critical safety, handling, and disposal information for potent pan-RAS inhibitors, such as Pan-RAS-IN-4. Given that "this compound" is not a universally recognized designation, this guide synthesizes information from well-characterized pan-RAS inhibitors to establish best practices for laboratory use. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Pan-RAS inhibitors are potent molecules that require careful handling to avoid exposure. While specific hazard information for "this compound" is not available, related compounds are classified as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Compatible protective gloves (e.g., nitrile) | Prevents skin contact and absorption of the chemical. |
| Body Protection | Impervious lab coat | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of powders or aerosols. A respirator may be required if dust is generated.[1] |
Operational Procedures: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of pan-RAS inhibitors and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol and Dust Prevention: Handle solids carefully to avoid generating dust.
Storage:
-
Temperature: Store powdered compounds at -20°C for long-term stability (up to 3 years)[2].
-
Solutions: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C (for up to 1 year) or -20°C (for up to 1 month)[2].
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Experimental Workflow: Pan-RAS Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of a pan-RAS inhibitor in a cell-based assay.
Mechanism of Action: RAS Signaling Pathway
Pan-RAS inhibitors are designed to block the function of all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling pathways that drive tumor growth.
Spill and Disposal Procedures
In the event of a spill and for routine disposal, it is imperative to treat pan-RAS inhibitors as hazardous chemical waste.
Spill Response:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Protect Yourself: Wear the full personal protective equipment detailed above before addressing the spill.
-
Contain and Absorb: For liquid spills, use an absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container and label it appropriately.[1]
-
Decontaminate: Thoroughly clean the spill area.
Disposal Plan:
-
Waste Collection: Collect all waste containing the pan-RAS inhibitor, including unused powder and contaminated solutions, in a dedicated, chemically compatible hazardous waste container[1].
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Professional Disposal: Dispose of the waste through an approved waste disposal company. Do not dispose of down the drain or in regular trash[1].
-
Empty Containers: Thoroughly decontaminate empty containers before disposing of them as non-hazardous waste. If residue remains, the container must be treated as hazardous waste[1].
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their work with pan-RAS inhibitors. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
